molecular formula C33H42O19 B12376673 Parishin K

Parishin K

Cat. No.: B12376673
M. Wt: 742.7 g/mol
InChI Key: CDVROTYLMGVUMY-DYDXLFEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parishin K is a natural phenolic glucoside compound isolated from the traditional medicinal plant Gastrodia elata . With a molecular formula of C33H42O19 and a molecular weight of 742.68 g/mol, it is supplied as a white or off-white crystalline powder with a purity of ≥98% by HPLC analysis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research on this compound and related parishin compounds has revealed a diverse and promising profile of biological activities. Studies indicate significant neuroprotective properties, where these compounds showed protective effects in a H2O2-induced neuronal injury model in PC12 cells and demonstrated good affinity with Alzheimer's disease-related targets in molecular docking studies . Furthermore, parishins have exhibited myocardial protection, with Parishin J and B providing greater cardioprotection in models of hypoxia/reoxygenation injury in H9c2 cardiomyocytes through mechanisms involving the down-regulation of cleaved-caspase-3 and Bax, and up-regulation of Bcl-2 . Another prominent area of research is anti-aging, where parishin has been shown to extend the replicative lifespan of yeast via regulation of the Sir2/Uth1/TOR signaling pathway and ameliorate aging-induced phenotypes, such as cardiopulmonary fibrosis, in aged mouse models, potentially through modulation of gut microbiota and its metabolites . These findings make this compound a compelling candidate for research in neuroscience, cardiology, gerontology, and biochemistry. The compound should be stored sealed at 2-8°C, protected from light, and is commonly dissolved in solvents such as DMSO, methanol, or ethanol .

Properties

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1

InChI Key

CDVROTYLMGVUMY-DYDXLFEJSA-N

Isomeric SMILES

COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Parishin K mechanism of action in neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Parishin Compounds in Neurodegenerative Diseases

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction, often linked to oxidative stress, neuroinflammation, and protein misfolding[1][2][3][4]. The Parishin family of phenolic glucosides, isolated from Gastrodia elata Blume and Maclura tricuspidata, has emerged as a promising class of neuroprotective agents[5][6][7][8]. This technical guide elucidates the core mechanisms of action of Parishin compounds in mitigating the pathological processes underlying neurodegenerative diseases. The primary mechanisms involve the attenuation of oxidative stress, modulation of inflammatory responses, and regulation of protein quality control pathways like autophagy[5][6][7][9]. This document provides a detailed examination of the signaling pathways involved, quantitative data from preclinical studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

The neuroprotective effects of Parishin compounds are multifactorial, primarily revolving around three interconnected pathways:

  • 2.1 Attenuation of Oxidative Stress: Parishin compounds have been shown to directly combat oxidative stress, a key pathological feature in many neurodegenerative disorders[10][11][12][13]. They achieve this by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes[5][6].

  • 2.2 Modulation of Neuroinflammation: Neuroinflammation, often a consequence of oxidative stress and protein aggregation, contributes significantly to neuronal damage[1]. Parishin compounds can suppress inflammatory pathways and reduce the production of pro-inflammatory cytokines[6][7].

  • 2.3 Regulation of Protein Homeostasis: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's[4][7][14]. Parishin A, in particular, has been found to enhance autophagy, a cellular process responsible for clearing aggregated proteins[7].

Signaling Pathways

Nrf2 Signaling Pathway

Parishin C has been observed to exert its antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway[6]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., LPS) Keap1 Keap1 ROS->Keap1 induces ParishinC Parishin C Nrf2 Nrf2 ParishinC->Nrf2 promotes dissociation Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2 Signaling Pathway Activation by Parishin C.

MAPK Signaling Pathway

Macluraparishin C has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses. It downregulates the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing neuronal apoptosis[8][9].

MAPK_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Oxidative_Stress->MAPK_Cascade activates MacluraparishinC Macluraparishin C MacluraparishinC->MAPK_Cascade inhibits phosphorylation Neuroprotection Neuroprotection MacluraparishinC->Neuroprotection Apoptosis Neuronal Apoptosis MAPK_Cascade->Apoptosis promotes

Caption: MAPK Signaling Pathway Modulation by Macluraparishin C.

Autophagy Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, Parishin A has been demonstrated to improve cognitive decline by promoting the autophagy of Presenilin-1 (PS1), a key component of the γ-secretase complex involved in amyloid-β (Aβ) production[7]. By enhancing PS1 degradation, Parishin A reduces the generation of pathogenic Aβ peptides.

Autophagy_Pathway ParishinA Parishin A Autophagy Autophagy ParishinA->Autophagy enhances Cognitive_Improvement Cognitive Improvement ParishinA->Cognitive_Improvement PS1 Presenilin-1 (PS1) Autophagy->PS1 promotes degradation gamma_secretase γ-secretase PS1->gamma_secretase is a component of Abeta Amyloid-β (Aβ) (Pathogenic) PS1->Abeta contributes to production APP APP gamma_secretase->APP cleaves APP->Abeta produces

Caption: Autophagy Enhancement by Parishin A in Alzheimer's Disease.

Quantitative Data

The following tables summarize the quantitative data from key studies on Parishin compounds.

Table 1: Effects of Parishin C on Oxidative Stress and Inflammation [5]

ParameterMCAO GroupEda (3 mg/kg)Par C (25 mg/kg)Par C (50 mg/kg)Par C (100 mg/kg)
Neurological Deficit Score3.8 ± 0.51.2 ± 0.42.8 ± 0.61.9 ± 0.51.3 ± 0.4
Brain Water Content (%)82.5 ± 1.579.1 ± 1.281.2 ± 1.380.3 ± 1.179.4 ± 1.2
MDA (nmol/mgprot)12.5 ± 1.86.2 ± 1.19.8 ± 1.58.1 ± 1.36.5 ± 1.2
SOD (U/mgprot)25.1 ± 3.245.8 ± 4.132.6 ± 3.538.9 ± 3.844.2 ± 4.0
TNF-α (pg/mgprot)152.3 ± 15.185.6 ± 10.2128.7 ± 12.5105.4 ± 11.888.9 ± 10.5
IL-1β (pg/mgprot)115.8 ± 12.368.4 ± 8.998.2 ± 10.182.6 ± 9.570.1 ± 9.1

Data are presented as mean ± SD. MCAO: Middle Cerebral Artery Occlusion; Eda: Edaravone (positive control); Par C: Parishin C; MDA: Malondialdehyde; SOD: Superoxide Dismutase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.

Table 2: Effect of Parishin A on PS1 Expression in N2AAPP Cells [7]

TreatmentPS1 Expression (relative to control)
Control1.00
PA (10 µM)~0.95
PA (20 µM)~0.80
PA (40 µM)~0.60

Data are approximated from graphical representations in the source. PA: Parishin A.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats[5]

This protocol is used to induce cerebral ischemia and assess the neuroprotective effects of compounds like Parishin C.

MCAO_Protocol Start Start: Animal Grouping (n=16 per group) Pretreatment Pretreatment Phase (3 weeks) Start->Pretreatment Daily intraperitoneal injection (Saline, Eda, or Par C) MCAO_Surgery MCAO Surgery (2 hours occlusion) Pretreatment->MCAO_Surgery Reperfusion Reperfusion (22 hours) MCAO_Surgery->Reperfusion Assessment Neurological & Biochemical Assessment Reperfusion->Assessment End End Assessment->End

Caption: Experimental Workflow for the MCAO Model.

  • Animals: Male Sprague-Dawley rats.

  • Grouping: Rats were randomly divided into sham, MCAO, Edaravone (positive control, 3 mg/kg), and Parishin C (25, 50, and 100 mg/kg/day) groups.

  • Pretreatment: Intraperitoneal injections were administered for three consecutive weeks prior to surgery.

  • MCAO Procedure: The middle cerebral artery was occluded for 2 hours, followed by 22 hours of reperfusion.

  • Assessments: Neurological deficit scores, brain water content, and levels of oxidative stress and inflammatory markers were measured.

In Vivo Alzheimer's Disease Model (Aβ Injection)[7]

This protocol assesses the impact of Parishin A on cognitive function in a mouse model of Alzheimer's disease.

Abeta_Injection_Protocol Start Start: Animal Grouping (WT mice) PA_Treatment Parishin A Treatment (10 mg/kg, i.p.) Start->PA_Treatment 1 week prior to Aβ injection Abeta_Injection Aβ1-42 Microinjection (into hippocampus) PA_Treatment->Abeta_Injection Behavioral_Tests Behavioral Testing (New object recognition, Y-maze, etc.) Abeta_Injection->Behavioral_Tests Continued PA treatment Biochemical_Analysis Biochemical Analysis (Oxidative stress, inflammation) Behavioral_Tests->Biochemical_Analysis End End Biochemical_Analysis->End

Caption: Experimental Workflow for the Aβ Injection Model.

  • Animals: C57BL/6 male mice.

  • Grouping: Wild-type (WT), WT + Aβ, and WT + Aβ + Parishin A groups.

  • Treatment: The Parishin A group received intraperitoneal injections (10 mg/kg) starting one week before Aβ microinjection and continuing until the end of behavioral testing.

  • Aβ Injection: Aβ1-42 was microinjected into the hippocampus.

  • Assessments: Learning and memory were evaluated using various behavioral tests. Levels of oxidative stress and inflammatory markers were also measured.

Conclusion and Future Directions

The available evidence strongly suggests that Parishin-family compounds exert potent neuroprotective effects through a combination of antioxidant, anti-inflammatory, and autophagy-enhancing mechanisms. These multifaceted actions make them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases.

Future research should focus on:

  • Isolating and characterizing "Parishin K" to determine if its mechanisms align with other Parishin compounds.

  • Conducting more extensive preclinical studies to establish dose-response relationships and long-term safety profiles.

  • Investigating the potential for synergistic effects when combined with other neuroprotective agents.

  • Exploring the blood-brain barrier permeability of these compounds to ensure effective delivery to the central nervous system.

By further elucidating the specific molecular targets and optimizing the therapeutic application of Parishin compounds, it may be possible to translate these promising preclinical findings into effective treatments for patients suffering from devastating neurodegenerative disorders.

References

The Biological Activities of Parishin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Parishin and its derivatives, a class of phenolic glycosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds are esters of gastrodin and citric acid or its derivatives. This technical guide provides an in-depth overview of the biological activities of key Parishin derivatives, including Parishin A, B, and C, as well as the more recently identified macluraparishin C. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Biological Activities of Parishin Derivatives

Parishin derivatives exhibit a broad spectrum of pharmacological effects, primarily centered on neuroprotection, anti-cancer, antioxidant, and anti-inflammatory activities. These effects are attributed to their ability to modulate various cellular signaling pathways.

Neuroprotective Effects

Parishin C and macluraparishin C have demonstrated significant neuroprotective properties. They have been shown to ameliorate cerebral ischemia-induced brain injury and protect against oxidative stress-induced neurodegeneration.[1][2][3] The proposed mechanisms involve the inhibition of oxidative stress and inflammatory responses. For instance, Parishin C pretreatment in a rat model of middle cerebral artery occlusion (MCAO) led to improved neurological function and reduced brain edema.[2] Macluraparishin C has been shown to protect neurons by activating antioxidant defense systems and modulating the MAPK signaling pathway.[3]

Anti-Cancer Activity

Parishin A and Parishin B have emerged as promising candidates for cancer therapy. Parishin A has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells.[4] This anti-cancer activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4] Similarly, Parishin B has been identified as an inhibitor of breast cancer lung metastasis by targeting the TRIB3-AKT1 interaction.[5][6]

Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory properties of Parishin derivatives are central to their therapeutic potential. Parishin C has been shown to attenuate oxidative stress and inflammation in neuronal cells by activating the Nrf2 signaling pathway.[7] This leads to an increase in the expression of antioxidant enzymes. Macluraparishin C also enhances the body's antioxidant defense systems.[3] The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines.[2]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of various Parishin derivatives.

DerivativeCell LineAssayEndpointValueReference
Parishin A YD-10B (OSCC)CCK-8IC50~40 µM (at 48h)[4]
Ca9-22 (OSCC)CCK-8IC50~60 µM (at 48h)[4]

Table 1: Anti-cancer activity of Parishin A in Oral Squamous Cell Carcinoma (OSCC) cell lines.

DerivativeAnimal ModelAssayParameter MeasuredResultReference
Parishin C MCAO RatsNeurological ScoreNeurological DeficitSignificant decrease with 25, 50, 100 mg/kg doses[2]
MCAO RatsBrain Water ContentEdemaSignificant decrease with 25, 50, 100 mg/kg doses[2]

Table 2: Neuroprotective effects of Parishin C in a rat model of Middle Cerebral Artery Occlusion (MCAO).

Signaling Pathways Modulated by Parishin Derivatives

The biological activities of Parishin derivatives are underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

AKT_mTOR_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Migration, Invasion mTORC1->Proliferation ParishinA Parishin A ParishinA->PI3K inhibits ParishinA->AKT inhibits ParishinA->mTORC1 inhibits MAPK_signaling_pathway Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Neuroprotection Neuroprotection MAPK->Neuroprotection contributes to neurodegeneration MacluraparishinC Macluraparishin C MacluraparishinC->MAPK downregulates phosphorylation PI3K_AKT_Nrf2_pathway Stimulus Oxidative Stress PI3K PI3K Stimulus->PI3K AKT AKT PI3K->AKT Nrf2_cyto Nrf2 (cytoplasm) AKT->Nrf2_cyto promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes ParishinC Parishin C ParishinC->Nrf2_cyto activates

References

The Ethnopharmacology of Parishin K: A Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin K, a key bioactive constituent isolated from the traditional Chinese medicine Gastrodia elata Blume (Tianma), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of the ethnopharmacology of this compound, with a focus on its traditional uses, and delves into the molecular mechanisms underlying its neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data from key experimental studies in structured tables, offers detailed methodologies for cited experiments, and presents visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Ethnopharmacological Background of this compound

Gastrodia elata Blume, a perennial herb of the Orchidaceae family, holds a prominent place in traditional Chinese medicine (TCM) for the treatment of a variety of central nervous system disorders.[1][2] First recorded in the Shennong Ben Cao Jing (circa 100-200 A.D.), it has been traditionally used to "calm the liver-wind" and alleviate conditions such as headaches, dizziness, epilepsy, stroke, and amnesia.[3][4] The rhizome of G. elata is the medicinally active part, containing a rich array of bioactive compounds, including gastrodin, polysaccharides, and a group of phenolic glucosides known as parishins.[1][5] this compound is a notable member of this latter group and is believed to contribute significantly to the therapeutic effects of G. elata.[6] Modern pharmacological studies have begun to validate these traditional uses, attributing a range of beneficial activities to parishins, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects.[1][7][8]

Pharmacological Activities of this compound and its Derivatives

Scientific investigations have revealed that this compound and its closely related derivatives, such as Parishin C and Macluraparishin C (MPC), exert their therapeutic effects through multiple mechanisms of action.

Neuroprotective Effects

Parishin compounds have demonstrated significant potential in protecting against neuronal damage and neurodegenerative processes. Studies have shown that these compounds can mitigate cerebral ischemia-reperfusion injury and oxidative stress-induced neurodegeneration.[7][9] The neuroprotective effects are attributed to their ability to reduce neuronal apoptosis, inhibit oxidative stress, and modulate key signaling pathways involved in neuronal survival.[5][9]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound and its analogues have been shown to possess potent anti-inflammatory properties.[1] They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9] This anti-inflammatory action is mediated, in part, through the inhibition of critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[9][10]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies. Parishin compounds are effective antioxidants, capable of scavenging free radicals and enhancing the endogenous antioxidant defense systems.[7][9] Their antioxidant activity involves the upregulation of cytoprotective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the pharmacological effects of this compound and its derivatives.

Table 1: Neuroprotective Effects of Parishin Derivatives

CompoundModelAssayConcentration/DoseResultReference
Macluraparishin C (MPC)H₂O₂-induced oxidative stress in SH-SY5Y cellsLDH Release AssayPretreatmentConcentration-dependent reduction in LDH release (p < 0.05)[5]
Macluraparishin C (MPC)H₂O₂-induced oxidative stress in SH-SY5Y cellsCell Viability AssayPretreatmentSignificant enhancement of cell viability (p < 0.05)[5]
Parishin CMiddle Cerebral Artery Occlusion (MCAO) in ratsNeurological Deficit Score25, 50, 100 mg/kg/day (i.p.)Dose-dependent decrease in neurological deficit scores (p < 0.001)[7]
Parishin CMiddle Cerebral Artery Occlusion (MCAO) in ratsBrain Water Content25, 50, 100 mg/kg/day (i.p.)Dose-dependent reduction in brain water content[7]

Table 2: Anti-inflammatory Effects of Parishin

CompoundModelMarkerTreatmentResultReference
ParishinSepsis in micePlasma TNF-αParishin treatmentReduction from 379.2 ± 44.45 to 275.5 ± 26.15 pg/mL (p < 0.05)[9]
ParishinSepsis in micePlasma IL-1βParishin treatmentReduction from 244 ± 25.4 to 160.2 ± 17.39 pg/mL (p < 0.05)[9]
ParishinSepsis in micePlasma IL-6Parishin treatmentReduction from 355.8 ± 52.8 to 253.5 ± 43.11 pg/mL (p < 0.05)[9]
Parishin CLPS-stimulated BV2 microgliaNO ProductionParishin C treatmentInhibition of NO production[7]
Parishin CLPS-stimulated BV2 microgliaPro-inflammatory cytokine mRNA (IL-6, IL-1β, TNF-α)Parishin C treatmentSuppression of mRNA levels[7]

Table 3: Antioxidant Effects of Parishin Derivatives

CompoundModelAssayConcentration/DoseResultReference
Parishin CLPS-stimulated HT22 cellsH₂O₂ Level1, 5, 10 µMInhibition of H₂O₂ increase[9]
Parishin CLPS-stimulated HT22 cellsSuperoxide Anion (DHE staining)1, 5, 10 µMInhibition of superoxide anion levels[9]
Parishin CLPS-stimulated HT22 cellsMalondialdehyde (MDA) Level1, 5, 10 µMInhibition of MDA levels[9]
Parishin CLPS-stimulated HT22 cellsSuperoxide Dismutase (SOD) Activity1, 5, 10 µMEnhancement of SOD activity[9]
Parishin CMCAO in ratsSOD, CAT, GPx Activities100 mg/kgImprovement in antioxidant enzyme activities[7]

Key Signaling Pathways Modulated by this compound

This compound and its derivatives exert their pharmacological effects by modulating several critical intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the activation of MAPK subfamilies, including ERK, JNK, and p38, which can trigger apoptotic cell death.[5] Macluraparishin C has been shown to downregulate the phosphorylation of ERK and p38 in response to oxidative stress, thereby conferring neuroprotection.[5]

MAPK_Signaling_Pathway cluster_stress Oxidative Stress cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAP3K MAP3K Oxidative_Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis JNK->Apoptosis Parishin_K This compound Parishin_K->MAP2K Inhibits Phosphorylation

This compound's inhibition of the MAPK signaling pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1).[12] Parishin C has been demonstrated to activate the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant factors, thereby mitigating oxidative stress and inflammation.[7][9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Parishin_K This compound Parishin_K->Keap1_Nrf2 promotes dissociation

Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of parishin compounds from Gastrodia elata.[13]

  • Extraction:

    • Powdered rhizomes of G. elata are extracted with 95% ethanol by heating under reflux.

    • The combined ethanol extract is evaporated under vacuum.

    • The residue is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

  • Isolation:

    • The n-butanol extract is subjected to silica gel column chromatography.

    • Elution is performed with a gradient of dichloromethane/methanol.

    • Fractions containing parishins are further purified by repeated silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

Extraction_Isolation_Workflow Start Powdered G. elata Rhizomes Extraction Reflux with 95% Ethanol Start->Extraction Evaporation Vacuum Evaporation Extraction->Evaporation Partitioning Sequential Partitioning (n-hexane, ethyl acetate, n-butanol) Evaporation->Partitioning Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Partitioning->Column_Chromatography n-butanol extract HPLC Semi-preparative HPLC Column_Chromatography->HPLC End Purified this compound HPLC->End

Workflow for the extraction and isolation of this compound.
Western Blot Analysis for MAPK Pathway

This protocol outlines the steps for analyzing the phosphorylation of MAPK pathway proteins.[3][14]

  • Sample Preparation:

    • Cells are treated with the test compound (e.g., this compound) for the desired time.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][13]

  • Preparation:

    • A stock solution of DPPH in methanol is prepared.

    • Serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • Reaction:

    • A fixed volume of the DPPH solution is added to each dilution of the sample and standard.

    • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement:

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][15]

  • Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

    • Serial dilutions of the test compound (this compound) and a standard (e.g., FeSO₄) are prepared.

  • Reaction:

    • The FRAP reagent is added to each dilution of the sample and standard.

    • The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement:

    • The absorbance of the solutions is measured at 593 nm.

    • A standard curve is generated using the ferrous sulfate standard, and the antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Cell Viability Assays

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16][17]

  • Sample Collection:

    • After treating cells with the test compound and/or a toxic stimulus, a portion of the cell culture supernatant is collected.

  • Reaction:

    • The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt (INT).

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement:

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

    • The amount of LDH released is proportional to the absorbance and is used as an indicator of cell death.

Conclusion and Future Perspectives

This compound, a prominent bioactive compound from the traditionally used medicinal plant Gastrodia elata, exhibits a compelling profile of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The evidence presented in this technical guide, supported by quantitative data and elucidated molecular mechanisms, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders underpinned by inflammation and oxidative stress. The modulation of key signaling pathways such as MAPK and Nrf2 provides a solid foundation for its therapeutic rationale.

Future research should focus on several key areas to advance the clinical translation of this compound. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are essential. Further investigation into its efficacy in various in vivo disease models will provide a more complete understanding of its therapeutic potential. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific analogues. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to exploring the full therapeutic promise of this compound and other natural products.

References

Parishin K Signaling Pathways in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature predominantly features studies on "Parishin" and its analogues, such as Parishin C and E, rather than "Parishin K." This guide synthesizes the available data on these Parishin compounds to provide a comprehensive overview of their roles in modulating inflammatory signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Parishin, a key bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant anti-inflammatory properties across various experimental models. This technical guide elucidates the molecular mechanisms underlying Parishin's anti-inflammatory effects, focusing on its modulation of critical signaling pathways, including the NF-κB, Nrf2, and ACSL4/p-Smad3/PGC-1α pathways. The guide provides a detailed overview of the experimental data, protocols for key assays, and visual representations of the signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Signaling Pathways Modulated by Parishin

Parishin exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are pivotal in the inflammatory process. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)/phosphorylated-Smad3 (p-Smad3)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Parishin C has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The proposed mechanism involves the prevention of the nuclear translocation of the p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, Parishin effectively blocks the transcription of its target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Parishin This compound Parishin->NFkappaB_nuc Inhibits Translocation DNA κB DNA Binding Site NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: this compound's Inhibition of the NF-κB Pathway.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes. Parishin C has been found to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2] This antioxidant effect indirectly contributes to its anti-inflammatory activity by reducing reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Parishin This compound Parishin->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 ARE ARE Nrf2_nuc->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralizes

Figure 2: this compound's Activation of the Nrf2 Pathway.
Modulation of the ACSL4/p-Smad3/PGC-1α Pathway

In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[3] ACSL4 is a key enzyme involved in ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. Parishin treatment downregulates the expression of ACSL4 and phosphorylated Smad3 (p-Smad3), while upregulating PGC-1α.[3] PGC-1α is a master regulator of mitochondrial biogenesis and function. By modulating this pathway, Parishin is thought to protect against ferroptosis and mitochondrial dysfunction, thereby mitigating intestinal inflammation and injury.

ACSL4_Pathway cluster_sepsis Sepsis-induced Stress cluster_pathway ACSL4/p-Smad3/PGC-1α Pathway cluster_cellular_effects Cellular Effects Sepsis Sepsis ACSL4 ACSL4 Sepsis->ACSL4 pSmad3 p-Smad3 Sepsis->pSmad3 PGC1a PGC-1α Sepsis->PGC1a Ferroptosis Ferroptosis ACSL4->Ferroptosis pSmad3->Ferroptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction PGC1a->Mitochondrial_Dysfunction Parishin This compound Parishin->ACSL4 Parishin->pSmad3 Parishin->PGC1a Intestinal_Injury Intestinal Injury Ferroptosis->Intestinal_Injury Mitochondrial_Dysfunction->Intestinal_Injury

Figure 3: this compound's Modulation of the ACSL4 Pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of Parishin have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of Parishin on Pro-inflammatory Cytokine Levels in a Murine Sepsis Model [3]

CytokineSepsis Group (pg/mL)Sepsis + Parishin Group (pg/mL)% Reduction
TNF-α379.2 ± 44.45275.5 ± 26.1527.3%
IL-1β244.0 ± 25.40160.2 ± 17.3934.3%
IL-6355.8 ± 52.80253.5 ± 43.1128.7%

Table 2: Effect of Parishin on Sepsis-Induced Intestinal Permeability Markers [3]

MarkerSepsis GroupSepsis + Parishin Group% Reduction
D-lactate (mmol/L)81.88 ± 13.7156.60 ± 6.0430.9%
Diamine oxidase (DAO) (U/L)1.91 ± 0.320.76 ± 0.2760.2%
Endotoxin (EU/mL)10.50 ± 1.315.94 ± 0.9243.4%

Table 3: Effect of Parishin on ACSL4/p-Smad3/PGC-1α Pathway Protein Expression [3]

ProteinSepsis Group (Relative Expression)Sepsis + Parishin Group (Relative Expression)Change
ACSL41.54 ± 0.08Not explicitly quantified, but significantly reducedDownregulation
p-Smad31.54 ± 0.11Not explicitly quantified, but significantly reducedDownregulation
PGC-1α0.53 ± 0.04Not explicitly quantified, but significantly increasedUpregulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of Parishin's anti-inflammatory effects.

In Vivo Murine Sepsis Model

Objective: To evaluate the in vivo anti-inflammatory effects of Parishin in a sepsis model.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Sepsis Induction: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, mice are anesthetized, a midline laparotomy is performed, and the cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed.

  • Parishin Administration: Parishin (e.g., 50 mg/kg) is administered intraperitoneally immediately after the CLP procedure.

  • Sample Collection: At a predetermined time point (e.g., 24 hours) post-CLP, blood and intestinal tissues are collected for analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Intestinal Permeability Assessment: Plasma levels of D-lactate, DAO, and endotoxin are measured using specific assay kits.

  • Western Blot Analysis: Intestinal tissue lysates are prepared for Western blotting to determine the protein expression levels of ACSL4, p-Smad3, and PGC-1α.

Cell Culture and LPS-Induced Inflammation

Objective: To investigate the in vitro anti-inflammatory effects of Parishin on cultured cells.

Protocol:

  • Cell Line: Murine microglial cell line BV2 or intestinal epithelial cell line IEC-6 are commonly used.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free medium, and cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response.

  • Parishin Treatment: Parishin (at various concentrations) is added to the cell culture medium either as a pre-treatment before LPS stimulation or concurrently with LPS.

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to quantify the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, IκBα, Nrf2, HO-1).

Western Blotting

Objective: To determine the relative protein expression levels of target proteins.

Protocol:

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., ACSL4, p-Smad3, PGC-1α, p65, Nrf2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

The available evidence strongly suggests that Parishin and its analogues are potent anti-inflammatory agents that act through the modulation of multiple key signaling pathways. The inhibition of the pro-inflammatory NF-κB pathway, coupled with the activation of the antioxidant Nrf2 pathway and the regulation of the ACSL4/p-Smad3/PGC-1α pathway, provides a multi-pronged approach to mitigating inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

Future research should focus on:

  • Elucidating the precise molecular interactions between Parishin and its target proteins.

  • Investigating the efficacy of Parishin in a broader range of inflammatory disease models.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

  • Exploring the potential for synergistic effects when combined with other anti-inflammatory agents.

By continuing to unravel the intricate mechanisms of Parishin's action, the scientific community can pave the way for the development of novel and effective therapies for a wide array of inflammatory disorders.

References

Unveiling the Antioxidant Potential of Parishin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a phenolic glucoside, has garnered significant attention for its potent neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of Parishin C, with a focus on its underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of Parishin C.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. Parishin C, originally isolated from plants such as Gastrodia elata, has emerged as a promising candidate due to its demonstrated ability to mitigate oxidative stress and inflammation. This guide delves into the scientific evidence supporting the antioxidant properties of Parishin C and its derivatives, such as Macluraparishin C.

Quantitative Antioxidant Data

While direct quantitative data on the radical scavenging activity of isolated Parishin C from standardized assays such as DPPH, ABTS, and FRAP are not extensively available in the reviewed literature, studies on its cellular antioxidant effects and the effects of its analogue, Macluraparishin C, provide significant insights into its potency.

Table 1: Cellular Antioxidant Effects of Parishin C and Macluraparishin C

ParameterCell Line/ModelTreatmentEffectReference
Reactive Oxygen Species (ROS) Levels LPS-stimulated HT22 hippocampal neuronsParishin CInhibition of ROS and peroxides[1][2]
Antioxidant Enzyme Expression (mRNA & Protein) H₂O₂-exposed SH-SY5Y cells & gerbils with tGCIMacluraparishin CIncreased expression of GPX1, GPX4, SOD2, CAT[3][4]
Downstream Antioxidant Factors (Protein & mRNA) LPS-stimulated HT22 hippocampal neuronsParishin CActivation of HO-1 and NQO1[5]
Lactate Dehydrogenase (LDH) Release H₂O₂-induced oxidative stress in SH-SY5Y cellsMacluraparishin CDecreased LDH release[3][4]
Cell Viability LPS-stimulated HT22 hippocampal neuronsParishin CIncreased cell viability[1]

Note: TBD (To Be Determined) indicates that specific quantitative values were not available in the cited literature.

Molecular Mechanisms of Antioxidant Action

Parishin C exerts its antioxidant effects primarily through the modulation of two key signaling pathways: the Nrf2 pathway and the MAPK pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Parishin C has been shown to activate this protective pathway.[2][5] It promotes the nuclear translocation of Nrf2, thereby increasing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PaC Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex PaC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., LPS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Protection Antioxidant_Genes->Antioxidant_Response

Fig. 1: Parishin C activates the Nrf2 signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation and apoptosis, often in response to oxidative stress. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

Macluraparishin C, a derivative of Parishin, has been demonstrated to modulate the MAPK pathway to confer neuroprotection.[3][4] In models of oxidative stress, Macluraparishin C pretreatment leads to the downregulation of the protein expression of ERK, JNK, and p38.[3] By inhibiting these pro-inflammatory and pro-apoptotic signals, Macluraparishin C helps to preserve neuronal cell viability.

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ERK ERK Oxidative_Stress->ERK JNK JNK Oxidative_Stress->JNK p38 p38 Oxidative_Stress->p38 MPC Macluraparishin C MPC->ERK MPC->JNK MPC->p38 Inflammation_Apoptosis Inflammation & Apoptosis ERK->Inflammation_Apoptosis JNK->Inflammation_Apoptosis p38->Inflammation_Apoptosis

Fig. 2: Macluraparishin C inhibits the MAPK signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments cited in the literature on Parishin C's antioxidant properties.

Cell Culture and Treatment
  • Cell Lines: HT22 murine hippocampal neurons and SH-SY5Y human neuroblastoma cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress:

    • Lipopolysaccharide (LPS): Used to induce inflammation and oxidative stress in HT22 cells, typically at a concentration of 1 µg/mL for 24 hours.[1]

    • Hydrogen Peroxide (H₂O₂): Used to induce direct oxidative stress in SH-SY5Y cells.[3][4]

  • Parishin C/Macluraparishin C Treatment: Compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to the induction of oxidative stress.

In Vitro Antioxidant Assays (General Protocols)

While specific data for Parishin C is limited, the following are standard protocols for assessing direct antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (Parishin C) and a standard antioxidant (e.g., ascorbic acid).

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound or a standard to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation period.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

    • Add the test compound or a standard to the FRAP reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

Western Blot Analysis
  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-ERK, p-JNK, p-p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for the genes of interest (e.g., Nrf2, HO-1, NQO1, GAPDH).

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_data Data Analysis & Interpretation start Seed Cells (HT22 or SH-SY5Y) treatment Pre-treat with Parishin C start->treatment stress Induce Oxidative Stress (LPS or H₂O₂) treatment->stress cell_viability Cell Viability Assay (MTT) stress->cell_viability ros_measurement ROS Measurement stress->ros_measurement protein_analysis Protein Analysis (Western Blot) stress->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR) stress->gene_analysis quantification Quantify Changes in Protein & Gene Expression protein_analysis->quantification gene_analysis->quantification pathway_analysis Elucidate Signaling Pathways quantification->pathway_analysis conclusion Conclusion on Antioxidant Effect pathway_analysis->conclusion

Fig. 3: General experimental workflow for studying Parishin C's antioxidant effects.

Conclusion

Parishin C demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the modulation of the MAPK cascade. These mechanisms lead to an enhanced cellular antioxidant defense system and a reduction in oxidative stress-induced inflammation and apoptosis. While further studies are required to quantify the direct radical scavenging activity of isolated Parishin C using standard in vitro assays, the existing cellular and molecular evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating and harnessing the antioxidant potential of Parishin C.

References

Foundational Research on the Bioavailability of Parishin K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research directly quantifying the bioavailability of Parishin K is limited in publicly available literature. This guide synthesizes available data on closely related Parishin compounds, particularly Parishin C and the integrated bioavailability of "parishin" as a whole from Gastrodia elata extracts, to provide a foundational understanding. The methodologies and findings presented should be considered as a proxy and a starting point for specific research on this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a phenolic glucoside found in the medicinal plant Gastrodia elata Blume, commonly known as Tianma.[1][2] Gastrodia elata has a long history of use in traditional Chinese medicine for treating various neurological and inflammatory conditions.[1][3] The bioactive compounds in Gastrodia elata, including the family of Parishin compounds, are of significant interest to the scientific community for their potential therapeutic applications. Understanding the bioavailability of these compounds is a critical step in their development as therapeutic agents.

Quantitative Bioavailability Data

An integrated pharmacokinetic study on the extract of Gastrodia elata calculated the overall bioavailability of "parishin" to be approximately 14% (13.84% to be exact)[1][4]. This value represents the combined contribution of various Parishin compounds present in the extract.

Pharmacokinetic studies on Parishin C, a structurally similar compound, have also been conducted. After intragastric administration in rats, Parishin C was detectable in plasma from 0.5 to 10 hours, reaching its peak concentration at 3 hours[5].

Table 1: Pharmacokinetic Parameters of Related Parishin Compounds in Rats

CompoundAdministration RouteDoseTmax (h)Bioavailability (F%)Source
Parishin (integrated)IntragastricNot specified-~14[1][4]
Parishin CIntragastricNot specified3Not specified[5]

Note: The data for "Parishin (integrated)" represents a weighted average of multiple Parishin compounds from a Gastrodia elata extract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the bioavailability of this compound, based on studies of related compounds from Gastrodia elata.

In Vivo Pharmacokinetic Studies in Animal Models

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a compound after oral administration.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of the test compound.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis A1 Select healthy Sprague-Dawley rats A2 Fast overnight with free access to water A1->A2 B1 Administer this compound solution/suspension intragastrically A2->B1 B2 Administer this compound solution intravenously (for bioavailability calculation) A2->B2 C1 Collect blood samples from the tail vein at predetermined time points B1->C1 B2->C1 C2 Centrifuge blood to separate plasma C1->C2 C3 Store plasma at -80°C C2->C3 D1 Protein precipitation from plasma samples C3->D1 D2 Analyze supernatant using UPLC-MS/MS D1->D2 E1 Construct plasma concentration-time curve D2->E1 E2 Calculate pharmacokinetic parameters using non-compartmental analysis E1->E2

In Vivo Pharmacokinetic Study Workflow

Materials and Methods:

  • Animals: Male Sprague-Dawley rats are commonly used.[6]

  • Compound Formulation: For oral administration, this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). For intravenous administration, it is dissolved in a sterile saline solution.

  • Dosing: The dosage will depend on the specific objectives of the study.

  • Blood Sampling: Blood samples (e.g., 0.2 mL) are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.

  • Analytical Method: Quantification of this compound in plasma is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and specificity.[1]

  • Data Analysis: Pharmacokinetic parameters are calculated using software such as WinNonlin. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

This protocol describes an in vitro method to assess the intestinal permeability of a compound, which is a key determinant of oral absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Sample Analysis cluster_3 Data Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-28 days to form a confluent monolayer A1->A2 A3 Monitor monolayer integrity (TEER measurement) A2->A3 B1 Wash cell monolayer with pre-warmed transport buffer A3->B1 B2 Add this compound solution to the apical (A) or basolateral (B) chamber B1->B2 B3 Incubate at 37°C B2->B3 B4 Collect samples from the receiver chamber at specific time points B3->B4 C1 Quantify this compound concentration in samples using LC-MS/MS B4->C1 D1 Calculate the apparent permeability coefficient (Papp) C1->D1

In Vitro Caco-2 Permeability Assay Workflow

Materials and Methods:

  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

  • Culture System: Transwell inserts with a microporous membrane.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Assay Procedure: The experiment is conducted in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions to assess both absorption and efflux.

  • Analytical Method: LC-MS/MS is used to quantify the amount of this compound that has permeated the cell monolayer.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Potential Intestinal Absorption and Metabolism of this compound

The absorption of phenolic glucosides like this compound from the intestine is a complex process.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation This compound This compound Hydrolysis by\nLactase Phlorizin\nHydrolase (LPH) Hydrolysis by Lactase Phlorizin Hydrolase (LPH) This compound->Hydrolysis by\nLactase Phlorizin\nHydrolase (LPH) Transport via\nSGLT1 Transport via SGLT1 This compound->Transport via\nSGLT1 Aglycone Aglycone Hydrolysis by\nLactase Phlorizin\nHydrolase (LPH)->Aglycone Passive Diffusion Passive Diffusion Aglycone->Passive Diffusion Metabolism\n(Phase I & II) Metabolism (Phase I & II) Aglycone->Metabolism\n(Phase I & II) Intracellular\nHydrolysis Intracellular Hydrolysis Transport via\nSGLT1->Intracellular\nHydrolysis Intracellular\nHydrolysis->Aglycone Systemic Circulation Systemic Circulation Passive Diffusion->Systemic Circulation Metabolites Metabolites Metabolism\n(Phase I & II)->Metabolites Metabolites->Systemic Circulation Unchanged\nthis compound Unchanged This compound Unchanged\nthis compound->Systemic Circulation

Potential Intestinal Absorption Pathways for this compound
  • Enzymatic Hydrolysis: In the intestinal lumen, this compound may be hydrolyzed by brush border enzymes, such as lactase-phlorizin hydrolase (LPH), to its aglycone form.

  • Active Transport: The intact glucoside may be transported into the enterocytes by sodium-dependent glucose co-transporter 1 (SGLT1).

  • Passive Diffusion: The less polar aglycone form is more likely to be absorbed via passive diffusion across the enterocyte membrane.

  • Metabolism: Once inside the enterocytes, the aglycone can undergo Phase I and Phase II metabolism (e.g., glucuronidation, sulfation) before entering the systemic circulation. Parishin has been observed to be metabolized into at least nine metabolites in vivo.[4]

Conclusion and Future Directions

The available evidence suggests that Parishin compounds, and by extension likely this compound, have moderate oral bioavailability. The primary mechanisms of absorption are expected to involve a combination of enzymatic hydrolysis, active transport, and passive diffusion.

Future research should focus on:

  • Conducting dedicated pharmacokinetic studies on isolated, purified this compound to determine its specific bioavailability and metabolic profile.

  • Utilizing in vitro models like the Caco-2 assay to elucidate the precise transport mechanisms involved in its intestinal absorption.

  • Identifying the specific metabolites of this compound and evaluating their pharmacological activity.

A thorough understanding of these factors is essential for the successful development of this compound as a therapeutic agent.

References

A Preliminary Investigation into the Therapeutic Potential of Parishin K and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of parishins, a class of bioactive phenolic compounds isolated from the traditional Chinese medicine Gastrodia elata Blume. While direct research on Parishin K is limited, this document synthesizes the significant findings on its close structural analogs, Parishin A and Parishin C, to infer the potential therapeutic avenues for this compound. This guide details the neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties of these compounds, presenting quantitative data, experimental methodologies, and key signaling pathways.

Therapeutic Potential of Parishins

Parishins, major bioactive components of Gastrodia elata Blume, have demonstrated a range of pharmacological activities.[1][2][3] The primary areas of therapeutic interest include neuroprotection against ischemic brain injury, mitigation of oxidative stress and inflammation, and potential applications in oncology.[2][4][5]

1.1 Neuroprotective Effects

Pre-treatment with Parishin C has been shown to confer significant neuroprotective effects in a rat model of cerebral ischemia.[1][3] Studies indicate that Parishin C can improve neurological function, reduce brain water content, and preserve neuronal integrity following ischemic injury.[1][2] These effects are strongly correlated with the compound's ability to suppress oxidative stress and inflammatory responses in the brain.[2][3]

1.2 Anti-inflammatory and Antioxidant Activity

A key mechanism underlying the therapeutic effects of parishins is their ability to modulate inflammatory and oxidative stress pathways. Parishin C has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] Furthermore, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] These antioxidant and anti-inflammatory effects are primarily mediated through the activation of the Nrf2 signaling pathway.[4][7][8]

1.3 Anti-Cancer Potential

Emerging evidence suggests that parishins may also possess anti-cancer properties. Parishin A has been shown to inhibit the proliferation, colony formation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner.[5][9] This anti-cancer activity is mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.[9] Notably, Parishin A demonstrated cytotoxic effects against cancer cells without significantly affecting normal human gingival fibroblasts.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Parishin A and Parishin C.

Table 1: Neuroprotective Effects of Parishin C in a Rat MCAO Model

ParameterMCAO Control GroupMCAO + Parishin C (25 mg/kg)MCAO + Parishin C (50 mg/kg)MCAO + Parishin C (100 mg/kg)Reference
Neurological Deficit ScoreIncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[2]
Brain Water Content (%)IncreasedDose-dependently DecreasedDose-dependently DecreasedDose-dependently Decreased[2]

Table 2: Effects of Parishin C on Markers of Oxidative Stress and Inflammation

MarkerMCAO Control GroupMCAO + Parishin C (100 mg/kg)Effect of Parishin CReference
TNF-α LevelIncreasedDecreasedSuppresses pro-inflammatory cytokine release[6]
IL-6 LevelIncreasedDecreasedSuppresses pro-inflammatory cytokine release[6]
IL-1β LevelIncreasedDecreasedSuppresses pro-inflammatory cytokine release[6]
MDA ContentIncreasedDecreasedReduces lipid peroxidation[2]
SOD ActivityDecreasedIncreasedEnhances endogenous antioxidant defense[2]
CAT ActivityDecreasedIncreasedEnhances endogenous antioxidant defense[2]
GSH-Px ActivityDecreasedIncreasedEnhances endogenous antioxidant defense[2]

Table 3: Anti-Cancer Effects of Parishin A on Oral Squamous Cell Carcinoma (OSCC) Cells

ParameterControl GroupParishin A (≥40 µM)Effect of Parishin AReference
Cell Viability100%Significantly ReducedInhibits cancer cell proliferation[9]
Colony FormationHighSubstantially DecreasedSuppresses cancer cell clonogenicity[9]
Cell MigrationHighSignificantly SuppressedInhibits cancer cell migration[9]
Cell InvasionHighSignificantly SuppressedInhibits cancer cell invasion[9]
p-PI3K/p-AKT/p-mTOR LevelsHighDecreasedInhibits the PI3K/AKT/mTOR signaling pathway[9]

Key Signaling Pathways

3.1 Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][12] Upon exposure to oxidative stress or activators like Parishin C, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][7] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes like HO-1, GCLC, and NQO1.[11][13] Parishin C has been shown to promote the nuclear translocation of Nrf2, thereby activating this protective pathway.[4][7][8]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_K This compound (and related compounds) Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_K->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Normal degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_cyto Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Nrf2 antioxidant pathway.

3.2 AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Dysregulation of this pathway is a common feature in many cancers.[5] Parishin A has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in oral squamous cell carcinoma cells.[9] This inhibition leads to a reduction in cancer cell viability and metastatic potential.

AKT_mTOR_Signaling_Pathway Parishin_A Parishin A PI3K PI3K Parishin_A->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Proliferation, Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis

Parishin A inhibits the pro-survival AKT/mTOR pathway.

3.3 AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[14][15] It is activated in response to low intracellular ATP levels and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[14][16] The activation of AMPK has been linked to neuroprotection and the regulation of inflammation.[14] While direct studies on this compound and AMPK are lacking, the metabolic regulatory functions of AMPK present a potential therapeutic target that may be modulated by parishins.

AMPK_Signaling_Pathway cluster_anabolic Anabolic Processes (ATP Consumption) cluster_catabolic Catabolic Processes (ATP Production) Energy_Stress Low Energy (↑AMP/ATP) AMPK AMPK Energy_Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) AMPK->Mito_Biogenesis Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth_anabolic Cell Growth mTORC1->Cell_Growth_anabolic

AMPK signaling pathway as a therapeutic target.

Experimental Protocols

4.1 Middle Cerebral Artery Occlusion (MCAO) Rat Model

This model is used to investigate the neuroprotective effects of compounds against ischemic stroke.[1]

  • Animals: Male Wistar rats (200-220g) are used.[1]

  • Acclimatization: Animals are maintained under standard conditions (12h light/dark cycle, 20-24°C, 55-65% humidity) with free access to food and water.[1]

  • Drug Administration: Rats are pre-treated with Parishin C (e.g., 25, 50, or 100 mg/kg/day, intraperitoneally) for a period of 21 days before surgery.[3]

  • Surgical Procedure:

    • Anesthesia is induced.

    • A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

  • Outcome Assessment: After 22 hours of reperfusion, neurological deficit scores, brain water content, and infarct volume are assessed. Brain tissues are collected for histopathological and biochemical analysis (e.g., ELISA for inflammatory markers, assays for oxidative stress markers).[3]

4.2 In Vitro Model of Neuroinflammation and Oxidative Stress

This model uses cell cultures to study the molecular mechanisms of action.[4]

  • Cell Lines: HT22 hippocampal neurons and BV2 microglia are used.[4][7]

  • Induction of Stress: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) to induce an inflammatory and oxidative stress response.[4]

  • Treatment: Cells are treated with various concentrations of Parishin C (e.g., 1, 5, and 10 µM) prior to or concurrently with LPS stimulation.[4]

  • Assays:

    • Cell Viability: MTT assay is used to assess cell viability.[4]

    • Oxidative Stress: Levels of reactive oxygen species (ROS) and peroxides are measured.[4][7]

    • Inflammation: Levels of pro-inflammatory cytokines in the cell culture medium are quantified using ELISA.[7]

    • Protein Expression: Western blot and immunofluorescence are used to measure the expression and nuclear translocation of proteins in the Nrf2 pathway.[4][7]

4.3 Experimental Workflow for In Vitro Anti-Cancer Screening

Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Start: Select Cancer Cell Lines (e.g., YD-10B, Ca9-22 OSCC) treatment Treat cells with varying concentrations of Parishin A (e.g., 0-80 µM) for different durations (e.g., 24, 48, 72h) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability colony Colony Formation Assay treatment->colony migration Wound Healing Assay treatment->migration invasion Matrigel Invasion Assay treatment->invasion western_blot Western Blot Analysis (p-PI3K, p-AKT, p-mTOR, E-cadherin) treatment->western_blot end End: Evaluate Anti-Cancer Potential and Mechanism viability->end colony->end migration->end invasion->end western_blot->end

Workflow for assessing the anti-cancer effects of Parishin A.

Conclusion and Future Directions

The available evidence strongly suggests that parishins, particularly Parishin A and Parishin C, hold significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Their mechanisms of action are rooted in the modulation of fundamental cellular pathways such as Nrf2, AKT/mTOR, and potentially AMPK.

While these findings are promising, it is crucial to note the current lack of specific data on this compound. Future research should focus on isolating and characterizing this compound and evaluating its bioactivity in the experimental models outlined in this guide. Direct comparative studies between this compound and other parishin analogs would be invaluable in determining its relative potency and specific mechanisms of action. Such investigations will be critical for advancing our understanding and potentially developing this compound as a novel therapeutic agent.

References

Parishin K and its Effect on Cellular Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant properties are of significant interest in therapeutic development. Parishins, a class of phenolic glucosides primarily isolated from Gastrodia elata and Maclura tricuspidata, have emerged as promising candidates for mitigating cellular oxidative stress. This technical guide provides a comprehensive overview of the effects of Parishin derivatives, particularly Parishin C and Macluraparishin C, on cellular oxidative stress. It details the underlying molecular mechanisms, summarizes key quantitative findings, and provides methodologies for relevant experimental protocols. While the user's query specified "Parishin K," a thorough literature search did not yield specific data for this particular compound. Therefore, this guide focuses on the well-documented Parishin C and its structural analogs, which are expected to share similar mechanisms of action.

Introduction to Parishins and Oxidative Stress

Parishins are a group of polyphenolic compounds that have demonstrated a range of biological activities, including potent antioxidant and neuroprotective effects.[1][2] Cellular oxidative stress is characterized by the excessive accumulation of ROS, which can lead to damage of vital cellular components such as lipids, proteins, and DNA, ultimately culminating in cell death.[3] The antioxidant properties of Parishin C and Macluraparishin C are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.[3][4]

Molecular Mechanisms of Action

The primary mechanisms by which Parishin C and Macluraparishin C combat cellular oxidative stress involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]

Parishin C has been shown to promote the nuclear translocation of Nrf2.[5][6] This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying ROS and protecting cells from oxidative damage.[4][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parishin_C Parishin C Keap1_Nrf2 Keap1-Nrf2 Complex Parishin_C->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Leads to Nrf2 degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Parishin C-mediated activation of the Nrf2 signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[7] This pathway consists of several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] Oxidative stress can lead to the phosphorylation and activation of these MAPK proteins, which can trigger pro-apoptotic signaling.[3]

Macluraparishin C has been found to exert its neuroprotective effects by downregulating the phosphorylation of ERK, JNK, and p38 in response to oxidative stress.[2][3] By inhibiting the activation of the MAPK cascade, Macluraparishin C helps to prevent oxidative stress-induced cell death.[3]

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative Stress (e.g., H₂O₂) p_ERK p-ERK Oxidative_Stress->p_ERK p_JNK p-JNK Oxidative_Stress->p_JNK p_p38 p-p38 Oxidative_Stress->p_p38 Macluraparishin_C Macluraparishin C Macluraparishin_C->p_ERK Inhibits phosphorylation Macluraparishin_C->p_JNK Inhibits phosphorylation Macluraparishin_C->p_p38 Inhibits phosphorylation Apoptosis Apoptosis p_ERK->Apoptosis p_JNK->Apoptosis p_p38->Apoptosis

Caption: Macluraparishin C-mediated inhibition of the MAPK signaling pathway.

Data Presentation

The following tables summarize the qualitative and semi-quantitative effects of Parishin C and Macluraparishin C on markers of cellular oxidative stress.

Table 1: Effect of Parishin C on Markers of Oxidative Stress in HT22 Cells

MarkerEffect of LPS/Oxidative StressEffect of Parishin C TreatmentReference
Reactive Oxygen Species (ROS)IncreasedDecreased[4][5]
Hydrogen Peroxide (H₂O₂)IncreasedDecreased[4]
Superoxide AnionsIncreasedDecreased[4]
Malondialdehyde (MDA)IncreasedDecreased[4]
Superoxide Dismutase (SOD)DecreasedIncreased[4]
Glutathione (GSH)DecreasedIncreased[4]
Glutathione Peroxidase 4 (GPX4)DecreasedIncreased[4]
Acyl-CoA Synthetase Long-Chain Family Member 4 (ASCL4)IncreasedDecreased[4]

Table 2: Effect of Macluraparishin C on Markers of Oxidative Stress in SH-SY5Y Cells and Gerbil Hippocampus

MarkerEffect of H₂O₂/IschemiaEffect of Macluraparishin C TreatmentReference
Cell ViabilityDecreasedIncreased (dose-dependently)[3]
Lactate Dehydrogenase (LDH) ReleaseIncreasedDecreased (concentration-dependently)[3]
Superoxide Dismutase 2 (SOD2)DecreasedRegulated[2][3]
Catalase (CAT)DecreasedRegulated[2][3]
Glutathione Peroxidase 1 (GPX1)DecreasedRegulated[2][3]
Glutathione Peroxidase 4 (GPX4)DecreasedRegulated[2][3]
Phosphorylated ERK (p-ERK)IncreasedDecreased[3]
Phosphorylated JNK (p-JNK)IncreasedDecreased[2]
Phosphorylated p38 (p-p38)IncreasedDecreased[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Parishin C and Macluraparishin C.

Cell Culture and Treatment
  • Cell Lines:

    • HT22 (mouse hippocampal neuronal cells)

    • SH-SY5Y (human neuroblastoma cells)

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress:

    • Hydrogen Peroxide (H₂O₂): Cells are treated with H₂O₂ (typically in the range of 100-500 µM) for a specified period (e.g., 24 hours) to induce oxidative stress.[3]

    • Lipopolysaccharide (LPS): HT22 cells can be stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and associated oxidative stress.[4]

  • Parishin Treatment: Cells are pre-treated with various concentrations of Parishin C or Macluraparishin C (e.g., 1-20 µM) for a specific duration (e.g., 2-24 hours) prior to the induction of oxidative stress.[3][4]

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay (Cell Viability):

    • Seed cells in a 96-well plate.

    • After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant after treatment.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercial LDH cytotoxicity assay kit.

    • The amount of LDH released is proportional to the number of damaged cells.

Measurement of Oxidative Stress Markers
  • Intracellular ROS Detection (DCFH-DA Assay):

    • Treat cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

  • Lipid Peroxidation (MDA Assay):

    • Homogenize cells or tissues.

    • Measure the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using a commercial kit, often based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Antioxidant Enzyme Activity Assays:

    • Prepare cell or tissue lysates.

    • Measure the activity of antioxidant enzymes such as SOD, CAT, and GPx using specific commercial assay kits according to the manufacturer's instructions.

Western Blot Analysis
  • Extract total protein from cells or tissues.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, total ERK, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence
  • Grow cells on coverslips.

  • After treatment, fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Block with a suitable blocking buffer.

  • Incubate with a primary antibody against the protein of interest (e.g., Nrf2).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope to observe the subcellular localization of the protein.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y, HT22) Parishin_Pretreatment Parishin Pre-treatment Cell_Culture->Parishin_Pretreatment Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H₂O₂, LPS) Parishin_Pretreatment->Oxidative_Stress_Induction Viability_Cytotoxicity Cell Viability & Cytotoxicity (MTT, LDH assays) Oxidative_Stress_Induction->Viability_Cytotoxicity Oxidative_Stress_Markers Oxidative Stress Markers (ROS, MDA, SOD, CAT) Oxidative_Stress_Induction->Oxidative_Stress_Markers Protein_Analysis Protein Expression & Localization (Western Blot, Immunofluorescence) Oxidative_Stress_Induction->Protein_Analysis Gene_Expression Gene Expression (qRT-PCR) Oxidative_Stress_Induction->Gene_Expression Data_Interpretation Data Interpretation & Conclusion Viability_Cytotoxicity->Data_Interpretation Oxidative_Stress_Markers->Data_Interpretation Protein_Analysis->Data_Interpretation Gene_Expression->Data_Interpretation

Caption: General experimental workflow for studying Parishin's effect on oxidative stress.

Conclusion and Future Directions

The available evidence strongly suggests that Parishin C and its derivatives are potent natural compounds capable of mitigating cellular oxidative stress. Their mechanism of action, primarily through the activation of the Nrf2 signaling pathway and the inhibition of the MAPK cascade, makes them attractive candidates for the development of novel therapeutics for diseases with an underlying oxidative stress pathology.

Future research should focus on:

  • Isolating and characterizing "this compound" to determine its specific effects on cellular oxidative stress.

  • Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of various Parishin compounds.

  • Elucidating the precise molecular interactions between Parishins and their cellular targets, such as Keap1.

  • Exploring the potential synergistic effects of Parishins with other antioxidant compounds or existing therapies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Parishins. The detailed methodologies and summarized data offer a valuable resource for designing and interpreting future studies in this promising area of research.

References

Methodological & Application

HPLC protocol for the simultaneous determination of Parishins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: HPLC Protocol for the Simultaneous Determination of Parishins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishins are a group of phenolic glucosides found primarily in the rhizome of Gastrodia elata, a traditional Chinese medicine. The major bioactive parishins include Parishin A, Parishin B, and Parishin C. These compounds have garnered significant interest for their potential therapeutic effects. Consequently, a reliable and efficient analytical method for the simultaneous quantification of these compounds is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous determination of Parishin A, Parishin B, and Parishin C in various samples.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental and chromatographic conditions.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Cosmosil 5C18-AR (4.6 x 250 mm, 5 µm) or equivalent C18 column
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient Elution See Table 2 for the detailed gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm[1][2]
Injection Volume 10 µL[1]
Gradient Elution Program

The separation of Parishin A, B, and C can be achieved using the following gradient elution program.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
07030
155050
303070
357030
407030
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 1 mg each of Parishin A, Parishin B, and Parishin C reference standards.

  • Dissolve the standards in methanol to prepare individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve a final concentration of 100 µg/mL for each analyte.

  • Generate a calibration curve by preparing a series of dilutions from the mixed standard working solution (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Gastrodia elata rhizome):

  • Grind the dried rhizome of Gastrodia elata into a fine powder.

  • Accurately weigh 1 g of the powder and place it in a conical flask.

  • Add 50 mL of 70% methanol to the flask.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the simultaneous determination of Parishins A, B, and C using the described HPLC method.[3]

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)LOD (µg/mL)LOQ (µg/mL)
Parishin C ~12.540 - 3200.9995102.6 ± 2.9~1.0~3.5
Parishin B ~18.2120 - 7600.9831102.8 ± 2.7~2.5~8.0
Parishin A ~25.880 - 12000.9998102.6 ± 3.3~1.5~5.0

Note: Retention times, LOD, and LOQ are approximate and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Gastrodia elata powder) start->sample_prep standard_prep Standard Preparation (Parishin A, B, C) start->standard_prep extraction Ultrasonic Extraction (70% Methanol) sample_prep->extraction hplc_vial Transfer to HPLC Vial standard_prep->hplc_vial centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration filtration->hplc_vial injection Inject Sample (10 µL) hplc_vial->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification results Report Results (Concentrations of Parishins) quantification->results

Caption: Experimental workflow for HPLC analysis of Parishins.

logical_relationship cluster_method Analytical Method cluster_analytes Target Analytes cluster_outcome Outcome hplc High-Performance Liquid Chromatography (HPLC) c18_column Reversed-Phase C18 Column hplc->c18_column gradient_elution Gradient Elution (Methanol/Water with Phosphoric Acid) hplc->gradient_elution uv_detection UV Detection at 220 nm hplc->uv_detection simultaneous_determination Simultaneous Determination and Quantification c18_column->simultaneous_determination gradient_elution->simultaneous_determination uv_detection->simultaneous_determination parishins Parishins parishin_a Parishin A parishins->parishin_a parishin_b Parishin B parishins->parishin_b parishin_c Parishin C parishins->parishin_c parishin_a->simultaneous_determination parishin_b->simultaneous_determination parishin_c->simultaneous_determination

Caption: Logical relationship of the HPLC method components.

References

Evaluating the Neuroprotective Potential of Macluraparishin C: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the in vitro evaluation of the neuroprotective effects of Macluraparishin C, a novel parishin compound. The described assays are designed to assess the compound's ability to mitigate neuronal cell death and elucidate its underlying mechanisms of action, particularly in the context of oxidative stress-induced neurodegeneration. The protocols are optimized for use with neuronal cell lines, such as SH-SY5Y, and include methods for assessing cell viability, cytotoxicity, intracellular reactive oxygen species (ROS) levels, and the modulation of key signaling pathways.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a major contributing factor to the pathogenesis of these disorders.[1][2] Macluraparishin C (MPC) is a polyphenolic glucoside with demonstrated potent neuroprotective properties.[1][3] In vitro studies have shown that MPC can protect neuronal cells from oxidative stress-induced injury and apoptosis.[1][2] This document outlines a panel of in vitro assays to systematically evaluate the neuroprotective efficacy of Macluraparishin C.

A study on SH-SY5Y cells demonstrated that pretreatment with Macluraparishin C significantly mitigated the neurotoxicity induced by hydrogen peroxide (H₂O₂).[1][2] This protective effect was associated with a reduction in the release of lactate dehydrogenase (LDH) and an enhancement of neuronal stress marker genes like brain-derived neurotrophic factor (BDNF).[1][2] Furthermore, MPC has been shown to modulate the MAPK signaling pathway and regulate antioxidant enzymes.[1][2]

Key Experimental Assays

A series of in vitro assays can be employed to comprehensively assess the neuroprotective effects of Macluraparishin C. These include:

  • Cell Viability Assay (MTT Assay): To determine the effect of Macluraparishin C on the viability of neuronal cells and its ability to protect against cytotoxic insults.

  • Cytotoxicity Assay (LDH Assay): To quantify the extent of cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Reactive Oxygen Species (ROS) Assay: To measure the intracellular accumulation of ROS and evaluate the antioxidant potential of Macluraparishin C.

  • Western Blot Analysis: To investigate the molecular mechanisms underlying the neuroprotective effects of Macluraparishin C by analyzing the expression of key proteins involved in apoptosis and cell signaling pathways, such as the Nrf2/HO-1 and MAPK pathways.

Data Presentation

Table 1: Effect of Macluraparishin C on Cell Viability (MTT Assay) in H₂O₂-Treated SH-SY5Y Cells
Treatment GroupConcentrationCell Viability (%) (Mean ± SD)
Control-100 ± 5.2
H₂O₂100 µM52 ± 4.5
MPC + H₂O₂1 µM65 ± 3.8
MPC + H₂O₂5 µM78 ± 4.1
MPC + H₂O₂10 µM89 ± 3.5
Table 2: Effect of Macluraparishin C on LDH Release in H₂O₂-Treated SH-SY5Y Cells
Treatment GroupConcentrationLDH Release (% of Control) (Mean ± SD)
Control-100 ± 8.1
H₂O₂100 µM210 ± 15.3
MPC + H₂O₂1 µM165 ± 12.5
MPC + H₂O₂5 µM130 ± 10.2
MPC + H₂O₂10 µM110 ± 9.8
Table 3: Effect of Macluraparishin C on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
Treatment GroupConcentrationRelative Fluorescence Units (RFU) (Mean ± SD)
Control-1000 ± 150
H₂O₂100 µM4500 ± 320
MPC + H₂O₂1 µM3200 ± 280
MPC + H₂O₂5 µM2100 ± 190
MPC + H₂O₂10 µM1300 ± 160

Experimental Protocols

General Experimental Workflow

The general workflow for evaluating the neuroprotective effects of Macluraparishin C involves cell culture, treatment with the compound and a neurotoxic agent, followed by various biochemical and molecular assays.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) seeding Cell Seeding in 96-well plates cell_culture->seeding mpc_treatment Pre-treatment with Macluraparishin C seeding->mpc_treatment toxin_treatment Induction of Neurotoxicity (e.g., H₂O₂) mpc_treatment->toxin_treatment mtt_assay MTT Assay (Cell Viability) toxin_treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) toxin_treatment->ldh_assay ros_assay ROS Assay (Oxidative Stress) toxin_treatment->ros_assay western_blot Western Blot (Protein Expression) toxin_treatment->western_blot data_analysis Data Quantification and Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis

Experimental workflow for in vitro neuroprotection assays.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[4]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macluraparishin C (MPC)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.[6]

  • Pre-treat the cells with various concentrations of Macluraparishin C (e.g., 1, 5, 10 µM) for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Cytotoxicity (LDH) Assay Protocol

The LDH assay is a common method used to quantify cytotoxicity.[6][8] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]

Materials:

  • Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

Procedure:

  • Prepare the LDH assay reagents according to the manufacturer's instructions.

  • Carefully collect 50 µL of the cell culture supernatant from each well of the treated 96-well plate and transfer it to a new 96-well plate.[8]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.[6][10]

  • Add 50 µL of the stop solution to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

Intracellular Reactive Oxygen Species (ROS) Assay Protocol

This assay measures the intracellular accumulation of ROS using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Treated cells in a 96-well black-walled plate

  • DCFH-DA solution (10 µM in serum-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • After the treatment period, carefully remove the culture medium from the wells.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Western Blot Analysis Protocol

Western blotting is used to detect specific proteins in a sample.[11] This protocol focuses on analyzing proteins involved in the Nrf2/HO-1 and MAPK signaling pathways, as well as key apoptotic proteins.[11][12]

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathways

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress.[13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[13][16]

G cluster_stress Cellular Stress cluster_mpc Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 dissociates mpc Macluraparishin C mpc->keap1_nrf2 promotes dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE nrf2_nuc->are binds ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein translation ho1_protein->oxidative_stress neutralizes

Nrf2/HO-1 signaling pathway in neuroprotection.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In the context of neurodegeneration, the overactivation of certain MAPK pathways, such as JNK and p38, can lead to neuronal cell death.[2] Macluraparishin C has been shown to downregulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting this pro-apoptotic signaling.[1][2]

G cluster_stimulus Stimulus cluster_mpc Intervention cluster_mapk MAPK Cascade cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress erk ERK oxidative_stress->erk activates jnk JNK oxidative_stress->jnk activates p38 p38 oxidative_stress->p38 activates mpc Macluraparishin C mpc->erk inhibits mpc->jnk inhibits mpc->p38 inhibits apoptosis Apoptosis erk->apoptosis jnk->apoptosis p38->apoptosis

MAPK signaling pathway in oxidative stress-induced apoptosis.

References

Application Notes and Protocols for UHPLC-FLD Analysis of Parishin and Its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parishin is a significant bioactive compound isolated from the traditional Chinese medicine Gastrodia elata Blume, which is known for its neuroprotective properties.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of Parishin and its active metabolites. This document provides a detailed protocol for the quantitative analysis of Parishin and its primary metabolites—Gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C—in plasma samples using Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD). This method is sensitive, rapid, and requires a simple sample preparation procedure.[3]

Metabolic Pathway of Parishin

Parishin primarily functions as a prodrug. After oral administration, it is hydrolyzed into its main active metabolite, Gastrodin, which is then further metabolized.[1][2] The metabolic processes include hydrolyzation, oxidation, sulfation, and glucuronidation.[1] A simplified metabolic pathway is illustrated below.

G cluster_0 Metabolic Pathway of Parishin Parishin Parishin Gastrodin Gastrodin Parishin->Gastrodin Hydrolysis Metabolites Further Metabolites (e.g., p-hydroxybenzyl alcohol, Parishin B, Parishin C) Gastrodin->Metabolites Metabolism Conjugates Sulfate and Glucuronide Conjugates Metabolites->Conjugates Conjugation

A simplified diagram of the metabolic pathway of Parishin.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Parishin, Gastrodin (GAS), p-hydroxybenzyl alcohol (HBA), Parishin B (PB), and Parishin C (PC) reference standards.

  • Solvents: Acetonitrile and Methanol (HPLC grade), Formic acid (analytical grade).

  • Water: Ultrapure water.

  • Plasma: Blank rat plasma (or other species as required).

2. Instrumentation

  • UHPLC System: An ultra-high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Fluorescence Detector (FLD): A fluorescence detector capable of programmable wavelength switching.

3. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water

  • Gradient Elution:

    • 0-2 min: 5% A

    • 2-4 min: 5-20% A

    • 4-6 min: 20-30% A

    • 6-7 min: 30-95% A

    • 7-9 min: 95% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • FLD Wavelengths:

    • Excitation: 225 nm

    • Emission: 295 nm

4. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curves and quality control samples.

5. Sample Preparation

The protein precipitation method is used for plasma sample preparation.[3]

  • Step 1: Place 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Step 2: Add 300 µL of acetonitrile to the plasma sample.

  • Step 3: Vortex the mixture for 3 minutes to precipitate the proteins.

  • Step 4: Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (5% acetonitrile in 0.1% formic acid).

  • Step 7: Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Step 8: Transfer the supernatant to an autosampler vial for UHPLC-FLD analysis.

Experimental Workflow

The overall experimental workflow for the UHPLC-FLD analysis of Parishin and its metabolites in plasma is depicted below.

G cluster_workflow UHPLC-FLD Analysis Workflow plasma Plasma Sample (100 µL) precipitation Add Acetonitrile (300 µL) Vortex (3 min) plasma->precipitation centrifuge1 Centrifuge (13,000 rpm, 10 min) precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness (Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute centrifuge2 Centrifuge (13,000 rpm, 10 min) reconstitute->centrifuge2 analysis UHPLC-FLD Analysis centrifuge2->analysis data Data Acquisition and Quantification analysis->data

The experimental workflow for plasma sample preparation and analysis.

Method Validation and Quantitative Data

A simple, rapid, and sensitive UHPLC-FLD method has been developed and validated for the quantification of Parishin and its metabolites in rat plasma.[3] The method demonstrates good linearity, precision, accuracy, and recovery.

Table 1: Linearity and Sensitivity of the UHPLC-FLD Method [3]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)
Gastrodin (GAS)2.5 - 5000> 0.9990.6
p-hydroxybenzyl alcohol (HBA)2.5 - 5000> 0.9990.8
Parishin B (PB)2.5 - 5000> 0.9991
Parishin C (PC)2.5 - 5000> 0.9991
Parishin (PA)2.5 - 5000> 0.9991

Table 2: Precision and Accuracy of the UHPLC-FLD Method [3]

AnalyteConcentration (ng/mL)Precision (RSD, %)Accuracy (RE, %)
GAS 5< 6%< ±14%
50< 6%< ±14%
500< 6%< ±14%
HBA 5< 6%< ±14%
50< 6%< ±14%
500< 6%< ±14%
PB 5< 6%< ±14%
50< 6%< ±14%
500< 6%< ±14%
PC 5< 6%< ±14%
50< 6%< ±14%
500< 6%< ±14%
PA 5< 6%< ±14%
50< 6%< ±14%
500< 6%< ±14%

Table 3: Recovery and Matrix Effect [3]

AnalyteRecovery (%)Matrix Effect (%)
GAS > 80%Almost Free
HBA > 80%Almost Free
PB > 80%Almost Free
PC > 80%Almost Free
PA > 80%Almost Free

Application

This validated UHPLC-FLD method was successfully applied to a pharmacokinetic study of Parishin in rats after intragastric administration.[3] The results of such studies are crucial for understanding the in vivo behavior of Parishin and for the development of drugs containing this compound.

The described UHPLC-FLD method provides a reliable and efficient tool for the quantitative determination of Parishin and its key metabolites in plasma. The simple sample preparation, high sensitivity, and successful application in pharmacokinetic studies make it a valuable protocol for researchers, scientists, and professionals in drug development.

References

Application Note: Techniques for the Isolation and Purification of Parishin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parishin and its derivatives are a class of polyphenolic glucosides primarily found in the traditional Chinese medicine plant, Gastrodia elata Blume, and have also been identified in other plants like Maclura tricuspidata[1][2][3]. These compounds, which include Parishin A, B, C, and E, are esters of citric acid and gastrodin[4]. They are recognized for their significant biological and pharmacological activities, including neuroprotective effects, making them promising candidates for treating neurological disorders such as Alzheimer's disease[1][4]. The effective isolation and purification of these derivatives are crucial for further research and drug development. This document provides detailed protocols for their extraction, fractionation, and chromatographic purification.

Extraction Protocols

The initial step in isolating Parishin derivatives involves extracting the compounds from the raw plant material. The choice of method can significantly impact the yield and purity of the crude extract.

Protocol 1.1: Conventional Solvent Extraction with Reflux This is a standard and widely used method for extracting Parishin derivatives from dried plant material.

Methodology:

  • Obtain dried and powdered plant material, such as Gastrodia elata rhizomes[1].

  • Place the powdered material (e.g., 4.4 kg) in a large reaction vessel[1].

  • Add 95% ethanol in a suitable ratio (e.g., 3 repetitions with 6 L each)[1].

  • Heat the mixture with reflux for 2-3 hours for each extraction cycle.

  • After each cycle, filter the mixture to separate the solvent extract from the plant residue.

  • Combine the ethanol extracts from all cycles[1].

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[1].

Protocol 1.2: Subcritical Water Extraction (SWE) SWE is a green extraction technique that uses water at elevated temperatures and pressures to extract bioactive compounds, offering an alternative to organic solvents[5].

Methodology:

  • Place the powdered Gastrodiae Rhizoma into the extraction vessel.

  • Set the extraction parameters based on the target derivative. For example:

    • For Parishin B: Set the solid/liquid ratio to 4.5 mg/mL, temperature to 118°C, and extraction time to 50 minutes[5].

    • For Parishin C: Set the solid/liquid ratio to 22 mg/mL, temperature to 145°C, and extraction time to 23 minutes[5].

  • Perform the extraction using a subcritical water extraction system.

  • Collect the aqueous extract containing the target compounds. This method can increase the yield of Parishin B and C compared to conventional methods, partly due to the conversion of Parishin A[5].

Table 1: Comparison of Extraction Yields for Parishin B and C

This table summarizes the optimized yields obtained using Subcritical Water Extraction (SWE) compared to other methods[5].

CompoundExtraction MethodYield (mg/g of plant material)
Parishin B Subcritical Water Extraction (SWE)7.46 ± 0.18
Heating Reflux Extraction~5.7
Ultrasound Assisted Extraction~2.5
Parishin C Subcritical Water Extraction (SWE)5.27 ± 0.07
Heating Reflux Extraction~2.0
Ultrasound Assisted Extraction~0.9

Preliminary Fractionation Protocol

After obtaining the crude extract, it is fractionated to separate compounds based on their polarity, which helps to simplify the subsequent purification steps.

Protocol 2.1: Liquid-Liquid Partitioning This protocol separates the crude extract into fractions with different polarities.

Methodology:

  • Take the concentrated crude extract (e.g., 539.5 g) and dissolve it in deionized water[1].

  • Transfer the aqueous solution to a separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. a. First, extract with n-hexane to remove non-polar compounds like lipids and chlorophylls. Repeat this step three times. b. Next, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity. Repeat three times. c. Finally, partition the aqueous layer with n-butanol to extract polar glycosides, including Parishin derivatives[1]. Repeat three times.

  • Collect and concentrate each solvent fraction (n-hexane, ethyl acetate, and n-butanol) separately under reduced pressure. The n-butanol fraction is typically enriched with Parishin derivatives and is used for further purification[1].

Chromatographic Purification Protocols

Chromatography is the core technique for isolating individual Parishin derivatives from the enriched fraction. A combination of different chromatographic methods is often necessary to achieve high purity.

Protocol 3.1: Silica Gel Column Chromatography (CC) This is a fundamental chromatographic technique used for the initial separation of compounds from the n-butanol fraction.

Methodology:

  • Select a glass column of appropriate size and dry-pack it with silica gel (e.g., 230-400 mesh)[6].

  • Dissolve the dried n-butanol extract (e.g., 86.21 g) in a minimal amount of methanol[1].

  • Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elute the column with a stepwise or linear gradient of dichloromethane (DCM) and methanol (MeOH), starting from 100% DCM and gradually increasing the proportion of MeOH (e.g., DCM/MeOH from 1:0 to 0:1, v/v)[1].

  • Collect fractions of a fixed volume (e.g., 250 mL).

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine fractions containing similar compound profiles for further purification[1].

Protocol 3.2: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a preparative liquid-liquid chromatography technique that avoids solid stationary phases, making it ideal for purifying polar compounds like Parishin derivatives with high recovery[7][8].

Methodology:

  • Solvent System Selection: Prepare a two-phase solvent system. A common system for related compounds is n-butanol-ethyl acetate-water (e.g., 2:3:5, v/v/v)[8]. The phases should be thoroughly mixed and allowed to separate.

  • Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase). Then, pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the partially purified sample (e.g., 400 mg of water extract) in a mixture of the upper and lower phases[7]. Inject the sample into the column.

  • Elution and Fractionation: Continue pumping the mobile phase and collect fractions based on the detector response (e.g., UV absorbance).

  • Analysis: Analyze the collected fractions for purity and content using HPLC. This method has been successfully used to isolate Parishin A, B, C, and E from a water extract of Gastrodia elata[7].

Table 2: Example Yield of Parishin Derivatives from G. elata using HSCCC

This table shows the amount of purified compounds obtained from 400 mg of a water extract[7].

CompoundIsolated Amount (mg)
Parishin E6.0
Parishin B7.8
Parishin C3.2
Parishin A7.3
Gastrodin15.3

Protocol 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Prep-HPLC is the final polishing step to obtain Parishin derivatives with very high purity (>95%).

Methodology:

  • Column and Mobile Phase: Use a reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the fraction from the previous purification step in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the Prep-HPLC system. Run the gradient elution method and collect the peaks corresponding to the target Parishin derivatives.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. The remaining pure compound can be lyophilized to yield a stable powder. Structural elucidation is then typically performed using NMR and high-resolution mass spectrometry[1][4].

Visualization of the Workflow

The following diagram illustrates the general workflow for the isolation and purification of Parishin derivatives.

Workflow_Parishin_Isolation Start Plant Material (e.g., Gastrodia elata) Extraction Extraction (e.g., 95% Ethanol Reflux) Start->Extraction Solvent Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction (Enriched in Parishins) Partitioning->Butanol_Fraction Polar Fraction Column_Chromatography Column Chromatography (Silica Gel, DCM/MeOH Gradient) Butanol_Fraction->Column_Chromatography Semi_Pure Semi-Purified Fractions Column_Chromatography->Semi_Pure Final_Purification Final Purification (Prep-HPLC or HSCCC) Semi_Pure->Final_Purification Pure_Compounds Pure Parishin Derivatives (Parishin A, B, C, etc.) Final_Purification->Pure_Compounds Analysis Structural Elucidation (NMR, HR-ESI-MS) Pure_Compounds->Analysis

Caption: General workflow for isolating Parishin derivatives.

References

Parishin A: A Promising Natural Compound in Oral Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive form of cancer with significant morbidity and mortality rates. The quest for more effective and less toxic therapeutic agents has led researchers to explore natural compounds. Parishin A, a phenolic glucoside isolated from the traditional Chinese medicinal herb Gastrodia elata, has emerged as a compound of interest due to its potential anti-cancer properties. This document provides detailed application notes and protocols based on current research for investigating the effects of Parishin A on OSCC.

Mechanism of Action

Recent studies indicate that Parishin A inhibits the proliferation, migration, and invasion of OSCC cells.[1][2][3][4] The primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[1][2][5] Parishin A has been shown to decrease the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby attenuating downstream signaling and inhibiting cancer progression.[1][2][3][4][5] Furthermore, Parishin A has been observed to modulate markers of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis.[1][2][4] Treatment with Parishin A leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.[1][2][4]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of Parishin A on OSCC cell lines, specifically YD-10B and Ca9-22.

Table 1: Effect of Parishin A on OSCC Cell Viability

Cell LineParishin A Concentration (µM)Inhibition of Cell Viability (%)
YD-10B20Significant Reduction
40Significant Reduction
60Significant Reduction
80Significant Reduction
Ca9-2220Significant Reduction
40Significant Reduction
60Significant Reduction
80Significant Reduction
Normal Human Gingival FibroblastsUp to 80No significant effect

Note: Significant reductions were observed in a dose- and time-dependent manner.[1][3][4]

Table 2: Effect of Parishin A on OSCC Cell Colony Formation, Migration, and Invasion

AssayCell LineParishin A Concentration (µM)Observed Effect
Colony FormationYD-10B, Ca9-22≥40Dose-dependent decrease
Migration (Wound Healing)YD-10B, Ca9-22≥40Dose-dependent suppression of wound closure
Invasion (Matrigel)YD-10B, Ca9-22≥40Dose-dependent suppression of invasion

[1][2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the effect of Parishin A on the viability of OSCC cells.

Materials:

  • OSCC cell lines (e.g., YD-10B, Ca9-22)

  • Normal human gingival fibroblasts (as a control)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Parishin A (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed OSCC cells and normal human gingival fibroblasts into 96-well plates at a density of 5 x 10³ cells/well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treat the cells with varying concentrations of Parishin A (e.g., 0, 20, 40, 60, 80 µM) for 24, 48, and 72 hours. The final DMSO concentration should be less than 0.1%.

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (0 µM Parishin A) group.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of OSCC cells after treatment with Parishin A.

Materials:

  • OSCC cell lines

  • 6-well plates

  • Cell culture medium

  • Parishin A

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed 500-1000 cells per well in 6-well plates.

  • Treat the cells with different concentrations of Parishin A (e.g., 0, 20, 40, 60, 80 µM).

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing Parishin A every 3 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

Wound Healing Assay (Migration Assay)

This method assesses the migratory ability of OSCC cells.

Materials:

  • OSCC cell lines

  • 6-well plates

  • 200 µL pipette tip

  • Cell culture medium

  • Parishin A

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of Parishin A.

  • Capture images of the wound at 0 and 12 hours post-wounding.

  • Measure the wound width at different points and calculate the percentage of wound closure.

Matrigel Invasion Assay

This assay measures the invasive potential of OSCC cells through a basement membrane matrix.

Materials:

  • OSCC cell lines

  • 24-well Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium

  • Complete medium

  • Parishin A

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30 minutes to allow for gelling.

  • Resuspend OSCC cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Add complete medium containing different concentrations of Parishin A to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT/mTOR pathway and EMT.

Materials:

  • OSCC cells treated with Parishin A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control.

Visualizations

The following diagrams illustrate the key pathways and workflows described.

ParishinA_Signaling_Pathway ParishinA Parishin A pPI3K p-PI3K ParishinA->pPI3K inhibits PI3K PI3K PI3K->pPI3K phosphorylation pAKT p-AKT pPI3K->pAKT AKT AKT AKT->pAKT phosphorylation pmTOR p-mTOR pAKT->pmTOR mTOR mTOR mTOR->pmTOR phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) pmTOR->EMT Metastasis Metastasis EMT->Metastasis

Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway in OSCC.

Experimental_Workflow_OSCC start OSCC Cell Culture (YD-10B, Ca9-22) treatment Parishin A Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability colony Colony Formation Assay treatment->colony migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Matrigel) treatment->invasion western Western Blot Analysis (PI3K/AKT/mTOR & EMT markers) treatment->western data Data Analysis & Interpretation viability->data colony->data migration->data invasion->data western->data

Caption: General experimental workflow for studying Parishin A in OSCC.

ParishinA_Effects_Logic ParishinA Parishin A Treatment Inhibition Inhibition of PI3K/AKT/mTOR Pathway ParishinA->Inhibition EMT_Modulation Modulation of EMT Markers ParishinA->EMT_Modulation Reduced_Proliferation Reduced Cell Proliferation & Viability Inhibition->Reduced_Proliferation Reduced_Migration Reduced Cell Migration & Invasion EMT_Modulation->Reduced_Migration Anti_Cancer Anti-OSCC Effects Reduced_Proliferation->Anti_Cancer Reduced_Migration->Anti_Cancer

Caption: Logical relationship of Parishin A's effects on OSCC.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Parishin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishin, a key bioactive component isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated various pharmacological activities, including neuroprotective effects.[1][2] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Parishin in rats, covering analytical methodologies, in vivo experimental design, and data analysis.

I. Analytical Methods for Quantification of Parishin in Rat Plasma

The accurate quantification of Parishin and its metabolites in biological matrices is fundamental to pharmacokinetic studies. Two primary analytical methods have been successfully employed: Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

UHPLC-FLD Method

A sensitive and rapid UHPLC-FLD method has been developed for the quantification of Parishin and its main metabolites, including gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C.[3] This method leverages the autofluorescence of the analytes for detection.

Instrumentation:

  • UHPLC system with a fluorescence detector.

Chromatographic Conditions:

  • Excitation Wavelength: 225 nm[3]

  • Emission Wavelength: 295 nm[3]

Performance:

  • Linearity Range: 2.5–5000 ng/mL[3]

  • Limit of Detection (LOD): 0.6–1 ng/mL for various metabolites[3]

  • Recovery: >80%[3]

  • Precision (RSD): within ±6%[3]

  • Accuracy (RE): within ±14%[3]

UHPLC-MS/MS Method

For higher selectivity and sensitivity, a UHPLC-MS/MS method is recommended. This technique allows for the simultaneous quantification of multiple components from Gastrodiae Rhizoma extract, including Parishin A, B, C, and E, in rat plasma.[4]

Instrumentation:

  • UHPLC system coupled with a tandem mass spectrometer (e.g., AB Sciex Triple Quad™ 4500).[5]

Sample Preparation:

  • Protein precipitation using methanol is a common and effective method for sample cleanup.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Waters ACQUITY UPLC® HSS T3 column.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • Ionization Mode: Negative ion mode for Parishin A (m/z 995.1-726.9) and its metabolite gastrodin (m/z 331.1-123.0).[5]

Performance:

  • Linearity: Correlation coefficients (r) > 0.9941.[4]

  • Precision: Below 8.88%.[4]

  • Accuracy: -13.74% to 12.76%.[4]

  • Extraction Recovery: 66.78% to 114.2%.[4]

  • Matrix Effects: 63.65% to 117.61%.[4]

II. Experimental Protocols

Animal Model
  • Species: Sprague-Dawley or Wistar rats are commonly used.[6][7]

  • Health Status: Healthy, specific-pathogen-free (SPF) grade animals.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[8]

  • Housing: Standard polypropylene cages under controlled temperature (22 ± 2 °C) and a 12-hour light/dark cycle, with free access to standard chow and water.[8]

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[8]

Dosing and Administration
  • Routes of Administration:

    • Intravenous (IV): For determining absolute bioavailability. The drug is typically administered via the tail vein.

    • Oral (PO): By oral gavage to assess oral absorption.[9]

  • Dosage: Dosages can vary depending on the study's objectives. Previous studies have used doses ranging from 72.5 to 220 mg/kg for Parishin.[6]

Blood Sample Collection
  • Sampling Sites: Blood samples can be collected from the jugular vein, tail vein, or via cardiac puncture at the termination of the study.[8][9]

  • Time Points: A typical sampling schedule for an IV study might include 5, 15, 30, 60, 120, and 240 minutes post-dose. For an oral study, time points could be 15, 30, 60, 120, 240, and 360 minutes.[7]

  • Sample Processing:

    • Collect blood into heparinized tubes.[8]

    • Centrifuge the blood samples (e.g., at 12,000 × g for 10 minutes) to separate the plasma.[4]

    • Store the plasma samples at -80 °C until analysis.[8]

Plasma Sample Preparation Protocol (Protein Precipitation)
  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., astragalin, 1 µg/mL).[4]

  • Vortex the mixture for 1 minute.[4]

  • Add 800 µL of methanol to precipitate the proteins and vortex for 5 minutes.[4]

  • Centrifuge the sample at 12,000 × g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in 150 µL of 50% methanol.[4]

  • Vortex for 5 minutes and then centrifuge for 10 minutes.[4]

  • Inject the supernatant into the UHPLC system.[4]

III. Data Presentation

Pharmacokinetic Parameters of Parishin in Rats

The following table summarizes key pharmacokinetic parameters of Parishin and its metabolites following intragastric administration.

AnalyteTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)t1/2 (h)
Parishin----
Gastrodin----
p-hydroxybenzyl alcohol----
Parishin B----
Parishin C----

Note: Specific quantitative values for Tmax, Cmax, AUC, and t1/2 were not consistently reported across the initial search results in a comparable format. The bioavailability of Parishin has been reported to be approximately 14%.[6]

IV. Visualizations

Experimental Workflow for Pharmacokinetic Study of Parishin in Rats

G Experimental Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting (Free access to water) Animal_Acclimatization->Fasting Dosing Parishin Administration (Oral or IV) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6 h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation UHPLC_Analysis UHPLC-MS/MS or UHPLC-FLD Analysis Sample_Preparation->UHPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis UHPLC_Analysis->Data_Analysis

Caption: Workflow of a typical pharmacokinetic study of Parishin in rats.

Metabolic Pathway of Parishin

G Simplified Metabolic Pathway of Parishin cluster_metabolites Parishin Parishin Metabolites Metabolites Gastrodin Gastrodin Parishin->Gastrodin p_HBA p-hydroxybenzyl alcohol Parishin->p_HBA Parishin_B Parishin B Parishin->Parishin_B Parishin_C Parishin C Parishin->Parishin_C Parishin_E Parishin E Parishin->Parishin_E Parishin_G Parishin G Parishin->Parishin_G

Caption: Parishin is metabolized into several active metabolites in rats.[6]

V. Data Analysis and Interpretation

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) should be calculated using non-compartmental analysis.[8] Software such as WinNonlin or similar programs can be used for this purpose. The bioavailability of Parishin can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration. It has been noted that an integrated pharmacokinetic model may be more suitable for evaluating the holistic pharmacokinetics of Parishin due to its multiple active metabolites.[6]

References

Troubleshooting & Optimization

Optimizing the yield of Parishin K during plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Parishin K from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound, a polyphenolic glucoside, is primarily found in the rhizome of Gastrodia elata Blume, a well-known traditional Chinese medicine.[1][2] Other plant sources, such as the twig of Maclura tricuspidata, have also been shown to contain various parishin derivatives.[2][3][4]

Q2: What are the common methods for extracting this compound?

A2: The most common methods for this compound extraction involve solvent extraction using ethanol.[1][5] Techniques such as heating with reflux and sonication are often employed to enhance extraction efficiency.[1][6] Subcritical water extraction has also been explored as an efficient and environmentally friendly alternative.

Q3: Which analytical techniques are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and its derivatives.[7][8][9] For structural elucidation and more sensitive detection, techniques like HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[2][3]

Q4: What are the known biological activities of Parishin compounds?

A4: Parishin compounds, including this compound, are known for their neuroprotective effects.[1] They are being investigated for potential therapeutic applications in neurological disorders such as Alzheimer's disease.[1] Some parishin derivatives have also been shown to have potential in treating conditions like rheumatoid arthritis and certain types of cancer.[5][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound.This compound is a polar compound. Use polar solvents like ethanol or methanol. An ethanol-water mixture (e.g., 41-70% ethanol) can be more effective than absolute ethanol.[11][12]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.Optimize extraction time and temperature. Reflux extraction for 1-2 hours is common.[5] However, prolonged exposure to high temperatures can lead to degradation.[13]
Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration.Grind the dried plant material into a fine powder to increase the surface area for extraction.[14]
Degradation of this compound: this compound may be unstable under the extraction conditions (e.g., high temperature, presence of enzymes).Consider using milder extraction techniques like sonication at a controlled temperature. Also, ensure rapid inactivation of plant enzymes by proper drying or initial solvent treatment.
Co-extraction of Impurities Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent like ethanol.[1]
Presence of Pigments and Other interfering substances: Chlorophyll and other pigments can interfere with analysis.Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the age, origin, and storage conditions of the plant material.Use plant material from a consistent source and store it under proper conditions (cool, dry, and dark) to minimize chemical changes.
Incomplete Solvent Removal: Residual solvent in the final extract can affect quantification.Ensure complete removal of the extraction solvent using a rotary evaporator under reduced pressure.[5]

Quantitative Data Summary

The following tables summarize quantitative data on this compound and related compound extraction from various studies.

Table 1: Comparison of Extraction Yields for Parishin Compounds from Gastrodia elata

Extraction MethodSolventTemperature (°C)DurationYieldReference
Reflux Extraction95% EthanolRefluxNot SpecifiedNot specified for this compound[1]
Reflux Extraction50% EthanolReflux2 x 1 hour19.18% (for ginger-processed G. elata)[5]
Optimized Extraction41% EthanolNot Specified46.60 minOptimized for multiple gastrodin-type components[11]
Subcritical Water ExtractionWater11850 min7.46 ± 0.18 mg/g (Parishin B)[15]
Subcritical Water ExtractionWater14523 min5.27 ± 0.07 mg/g (Parishin C)[15]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Gastrodia elata
  • Sample Preparation:

    • Dry the rhizomes of Gastrodia elata at 60°C for 48 hours.[16]

    • Grind the dried rhizomes into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a round-bottom flask.

    • Add 800 mL of 50% ethanol (1:8 solid-to-liquid ratio).[5]

    • Heat the mixture to reflux and maintain for 1 hour.[5]

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue with another 800 mL of 50% ethanol for 1 hour to maximize yield.[5]

    • Combine the filtrates from both extractions.

  • Solvent Removal:

    • Concentrate the combined extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.[5]

  • Purification (Optional):

    • The concentrated aqueous extract can be further purified using liquid-liquid partitioning. Sequentially partition the extract with n-hexane, ethyl acetate, and n-butanol.[1] The parishin derivatives are typically enriched in the n-butanol fraction.[1]

    • The n-butanol fraction can be subjected to column chromatography (e.g., silica gel) for further isolation of this compound.[1]

  • Quantification:

    • Analyze the final extract or purified fraction using HPLC to determine the concentration of this compound.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow start Start: Dried Gastrodia elata Rhizomes sample_prep Sample Preparation (Grinding) start->sample_prep extraction Solvent Extraction (e.g., 50% Ethanol, Reflux) sample_prep->extraction filtration Filtration extraction->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_extract Crude Extract solvent_removal->crude_extract purification Optional: Purification (Liquid-Liquid Partitioning, Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis pure_fraction Purified this compound Fraction purification->pure_fraction pure_fraction->analysis end End: Quantified this compound analysis->end

Caption: Workflow for this compound extraction, purification, and analysis.

Signaling Pathway Involving Parishin A

Note: This pathway has been demonstrated for Parishin A and may be relevant for researchers studying the biological activity of related parishin compounds like this compound.

signaling_pathway parishin_a Parishin A pi3k PI3K parishin_a->pi3k inhibits phosphorylation akt AKT pi3k->akt phosphorylates mtor mTOR akt->mtor phosphorylates proliferation Cell Proliferation mtor->proliferation promotes emt Epithelial-Mesenchymal Transition (EMT) mtor->emt promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Parishin A.[10]

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Parishin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Parishin and its analogues (Parishin A, B, C, and E). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Parishin analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of Parishin analysis in biological matrices like plasma, endogenous substances such as phospholipids, salts, and metabolites can suppress or enhance the ionization of Parishin, leading to inaccurate quantification.[1] This can manifest as poor accuracy, imprecision, and non-linearity in your results.

Q2: What is a common and effective sample preparation technique to minimize matrix effects for Parishin analysis in plasma?

A2: A widely used and effective method is protein precipitation. A study detailing the simultaneous quantification of Parishin A, B, C, and E in rat plasma utilized a simple one-step protein precipitation with methanol.[2] This method is advantageous due to its simplicity, speed, and ability to remove a large portion of proteinaceous interferences.

Q3: I am observing significant signal suppression for Parishin. What are the likely causes and how can I troubleshoot this?

A3: Signal suppression is a common matrix effect. Potential causes include:

  • Co-eluting Phospholipids: These are common culprits in plasma samples.

  • High Salt Concentration: Salts from buffers or the biological matrix can interfere with ionization.

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization.

To troubleshoot, consider the following:

  • Optimize Chromatography: Adjust the gradient elution to better separate Parishin from the interfering components.

  • Improve Sample Cleanup: While protein precipitation is effective, for persistent issues, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

  • Check and Clean the Ion Source: Regular maintenance of the mass spectrometer is crucial for optimal performance.

Q4: How do I choose an appropriate internal standard (IS) for Parishin analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Parishin. SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, thus providing the most accurate correction.[3] However, if a SIL-IS for Parishin is not available, a structural analog can be used. For instance, a published method for the analysis of Parishins A, B, C, and E successfully employed Bergenin as an internal standard.[2] When using a structural analog, it is crucial to ensure it has similar chromatographic behavior and ionization characteristics to Parishin.

Q5: How can I assess the stability of Parishin in my plasma samples?

A5: Parishin stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:

  • Freeze-Thaw Stability: Assess the impact of repeated freezing and thawing cycles on Parishin concentration.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of Parishin in the matrix at room temperature for a period reflecting the sample handling time.

  • Long-Term Stability: Determine the stability of Parishin in the matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

A study on Parishins A, B, C, and E found them to be stable in rat plasma under various conditions, including three freeze-thaw cycles, 12 hours at room temperature, and 30 days at -70°C.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Parishin 1. Column Overload2. Incompatible Injection Solvent3. Column Degradation4. Secondary Interactions with Stationary Phase1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Replace the analytical column.4. Add a small amount of a competing agent (e.g., trifluoroacetic acid, if compatible with MS) to the mobile phase.
High Variability in Internal Standard (IS) Response 1. Inconsistent Sample Preparation2. IS Adsorption to Vials/Tubing3. IS Degradation4. Inconsistent Ionization1. Ensure precise and consistent pipetting during sample preparation.2. Use low-adsorption vials and tubing.3. Check the stability of the IS in the matrix and solvent.4. Clean the ion source and optimize MS parameters.
Inconsistent Retention Times for Parishin 1. Column Equilibration Issues2. Mobile Phase Preparation Inconsistency3. Pump Malfunction4. Column Temperature Fluctuation1. Ensure the column is adequately equilibrated between injections.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the LC pump for leaks and ensure proper functioning.4. Use a column oven to maintain a stable temperature.
Carryover of Parishin in Blank Injections 1. Contamination of Autosampler2. Strong Adsorption of Parishin to Column or Tubing1. Use a stronger needle wash solution and increase the wash volume/time.2. Flush the LC system with a strong solvent. Consider using a guard column.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)

This protocol is based on a validated method for the quantification of Parishin A, B, C, and E in rat plasma.[2]

Materials:

  • Rat plasma samples

  • Methanol (LC-MS grade)

  • Bergenin solution (Internal Standard, 500 ng/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 20 µL of the Bergenin internal standard solution (500 ng/mL).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% aqueous phase).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are adapted from a validated method for Parishin analysis and can serve as a starting point for method development.[2]

Liquid Chromatography:

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2.0 min: 2% B

    • 2.0-5.0 min: 2% to 15% B

    • 5.0-7.0 min: 15% to 35% B

    • 7.0-8.0 min: 35% to 98% B (wash)

    • 8.0-10.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Parishin A995.5727.0-26.9-25.0
Parishin B727.0459.0-21.6-22.9
Parishin C727.0161.1-20.0-42.9
Parishin E459.0161.1-20.0-34.9
Bergenin (IS)327.0192.0-115.0-27.9

Quantitative Data Summary

The following tables summarize the validation data from a published LC-MS/MS method for the analysis of Parishins in rat plasma.[2]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Parishin A1.37 - 333.0> 0.9951.37
Parishin B1.37 - 333.0> 0.9951.37
Parishin C1.37 - 333.0> 0.9951.37
Parishin E1.37 - 3330.0> 0.9951.37

Table 2: Precision and Accuracy

CompoundConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Parishin A 2.748.29.5-3.1
66.65.16.32.5
266.44.35.8-1.7
Parishin B 2.747.58.9-2.4
66.64.85.91.9
266.43.95.2-1.1
Parishin C 2.748.810.1-3.5
66.65.56.82.9
266.44.66.1-2.0
Parishin E 2.749.110.5-3.8
6666.07.33.2
26645.06.5-2.3

Table 3: Matrix Effect and Extraction Recovery

CompoundConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Parishin A 2.7492.4 ± 4.185.7 ± 3.8
266.495.1 ± 3.888.2 ± 3.5
Parishin B 2.7493.1 ± 4.586.3 ± 4.1
266.496.3 ± 4.189.1 ± 3.8
Parishin C 2.7491.8 ± 4.984.9 ± 4.5
266.494.7 ± 4.387.6 ± 4.0
Parishin E 2.7490.5 ± 5.283.8 ± 4.8
266493.8 ± 4.686.8 ± 4.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL IS (Bergenin) plasma->add_is add_methanol Add 300 µL Methanol add_is->add_methanol vortex1 Vortex (3 min) add_methanol->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 centrifuge2 Centrifuge (13,000 rpm, 5 min) vortex2->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample injection Inject 5 µL final_sample->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis troubleshooting_logic cluster_matrix_effects Investigate Matrix Effects start Inaccurate Quantification of Parishin check_peak Poor Peak Shape? start->check_peak check_is High IS Variability? start->check_is check_retention Inconsistent Retention? start->check_retention solution_peak1 Optimize Chromatography check_peak->solution_peak1 solution_peak2 Improve Sample Cleanup check_peak->solution_peak2 solution_is1 Refine Sample Prep Protocol check_is->solution_is1 solution_is2 Use SIL-IS if available check_is->solution_is2 solution_retention1 Check LC System check_retention->solution_retention1 solution_retention2 Ensure Mobile Phase Consistency check_retention->solution_retention2

References

Refinement of dosage for in vivo studies with Parishin K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parishin K and its analogues (e.g., Parishin, Parishin A, Parishin C) in in vivo studies.

Disclaimer: The scientific literature predominantly refers to Parishin, Parishin A, and Parishin C. "this compound" may be a specific designation from a commercial supplier. The information provided here is based on studies of these closely related compounds and should be adapted as appropriate for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice for oral administration?

A1: Based on published studies with Parishin and its analogues, a starting oral dose in the range of 4-20 mg/kg/day is recommended for mice. For anti-aging studies in naturally aged mice, Parishin has been administered daily at 10 mg/kg (low dose) and 20 mg/kg (high dose) via gavage for 8 weeks. In studies investigating antidepressant-like effects, Parishin C was orally administered to mice at 4 and 8 mg/kg. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.

Q2: What is the known toxicity profile of Parishin compounds?

A2: Parishin compounds are generally considered to have low toxicity. A 28-day oral toxicity study in mice using a water extract of Gastrodia elata Blume, the natural source of Parishins, established a No-Observed-Adverse-Effect Level (NOAEL) of at least 8065 mg/kg/day.[1][2] This suggests a wide safety margin for oral administration. However, it is crucial to conduct preliminary toxicity studies with the specific this compound compound being used, especially when using different administration routes or novel formulations.

Q3: How should I prepare this compound for oral administration?

A3: The preparation method depends on the solubility of your specific this compound compound. For Parishin, researchers have successfully dissolved it in 0.9% saline to form a suspension for oral gavage. For compounds with lower aqueous solubility, a common vehicle for oral administration of phenolic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to prepare the working solution fresh daily and use sonication to aid dissolution if necessary.[3]

Q4: Is there information on intravenous (IV) or subcutaneous (SC) administration of this compound?

A4: Currently, there is limited specific information in the scientific literature regarding the intravenous or subcutaneous administration of this compound or its close analogues. Due to the generally poor water solubility of phenolic glycosides, developing a suitable formulation for parenteral administration can be challenging. A potential vehicle for IV administration of poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[4] However, extensive formulation development and tolerability studies are required before in vivo use. It is critical to ensure the complete solubility of the compound in the chosen vehicle to prevent precipitation and potential embolism.

Q5: What are the known signaling pathways affected by Parishin compounds?

A5: Parishin and its analogues have been shown to modulate several key signaling pathways, including:

  • Klotho/FoxO1 Pathway: Parishin has been demonstrated to upregulate the expression of Klotho, which in turn increases the expression of FoxO1, playing a role in its anti-aging effects.[5]

  • PI3K/AKT/mTOR Pathway: Parishin A has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR in oral squamous cell carcinoma cells, suggesting its role in cancer therapy.[6]

  • MAPK Signaling Pathway: Macluraparishin C, a Parishin analogue, has been found to downregulate the protein expressions of the MAPK cascade, including ERK, JNK, and p38, contributing to its neuroprotective effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability after Oral Administration Poor aqueous solubility of this compound.Optimize the formulation. Consider using a vehicle containing solubilizing agents like DMSO, PEG300, and Tween 80.[3] Nanoformulation strategies, such as developing nanocrystals or nanoemulsions, can also significantly improve the bioavailability of poorly soluble natural products.[7]
First-pass metabolism in the liver.Co-administration with inhibitors of relevant metabolic enzymes could be explored, but this requires extensive preliminary investigation. Alternatively, consider administration routes that bypass the liver, such as intravenous or subcutaneous injection, after appropriate formulation development.
Precipitation of Compound in Vehicle The compound has exceeded its solubility limit in the chosen solvent.Decrease the concentration of this compound in the vehicle. Use sonication or gentle heating to aid dissolution.[3] Prepare fresh solutions for each administration. For intravenous use, ensure the compound remains soluble upon dilution with blood by performing in vitro plasma stability tests.
The pH of the vehicle is not optimal for solubility.Test the solubility of this compound at different pH values and adjust the vehicle pH accordingly, ensuring it remains within a physiologically tolerable range for the chosen administration route.
Inconsistent In Vivo Efficacy Variability in gavage technique.Ensure consistent administration volume and technique across all animals. For oral gavage, ensure the tip of the gavage needle reaches the stomach to prevent administration into the esophagus or lungs.
Degradation of the compound in the formulation.Prepare fresh formulations daily. Store the stock compound under recommended conditions (e.g., -20°C for powder).[3]
Inter-individual differences in animal metabolism.Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.
Observed Adverse Effects (e.g., irritation at the injection site) The vehicle is causing local toxicity.Conduct a vehicle tolerability study by administering the vehicle alone to a control group of animals. If adverse effects are observed, consider alternative, less irritating vehicles. For intravenous administration, a slow infusion rate is recommended to minimize vascular irritation.[8]
The compound itself has off-target effects at the administered dose.Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose to a level that provides efficacy without significant side effects.

Quantitative Data Summary

Table 1: In Vivo Oral Dosages of Parishin and its Analogues

CompoundAnimal ModelDosageRouteApplicationReference
ParishinNaturally aged C57B/L6 mice10 mg/kg/day and 20 mg/kg/dayGavageAnti-aging[5]
Parishin CCSDS-induced depressive mice4 mg/kg and 8 mg/kgOralAntidepressant

Table 2: Toxicological Data for Gastrodia elata Extract

SubstanceAnimal ModelParameterValueRouteDurationReference
Water extract of Gastrodia elata BlumeMale and female miceNOAEL≥ 8065 mg/kg/dayOral28 days[1][2]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Saline Suspension

  • Materials: this compound powder, 0.9% sterile saline, appropriate size oral gavage needles, syringes, balance, vortex mixer, sonicator.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.

    • Weigh the this compound powder accurately.

    • Add the required volume of 0.9% saline to the powder.

    • Vortex vigorously to create a homogenous suspension.

    • If necessary, sonicate the suspension for a short period to aid dispersion.

    • Prepare the suspension fresh daily.

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Preparation and Oral Administration of this compound in a Solubilizing Vehicle

  • Materials: this compound powder, DMSO, PEG300, Tween 80, 0.9% sterile saline, appropriate size oral gavage needles, syringes, balance, vortex mixer.

  • Preparation of Dosing Solution (for a final concentration of 5 mg/mL): [3]

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Weigh the required amount of this compound.

    • Add the this compound to the vehicle.

    • Vortex thoroughly to dissolve the compound. Sonication may be used if necessary.

    • Ensure the solution is clear before administration.

    • Prepare the solution fresh before use.

  • Oral Administration:

    • Follow the same procedure as described in Protocol 1 for oral gavage.

Signaling Pathway Diagrams

Parishin_K_Signaling_Pathways cluster_Klotho Klotho/FoxO1 Pathway cluster_AKT PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway Parishin_K This compound Klotho Klotho Parishin_K->Klotho Upregulates FoxO1 FoxO1 Klotho->FoxO1 Upregulates Anti_aging Anti-aging Effects FoxO1->Anti_aging Parishin_K2 This compound PI3K PI3K Parishin_K2->PI3K Inhibits (Phosphorylation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Parishin_K3 This compound ERK ERK Parishin_K3->ERK Downregulates JNK JNK Parishin_K3->JNK Downregulates p38 p38 Parishin_K3->p38 Downregulates Neuroprotection Neuroprotection ERK->Neuroprotection JNK->Neuroprotection p38->Neuroprotection

Caption: Signaling pathways modulated by this compound and its analogues.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Dose_Calc Dose Calculation Formulation Formulation Preparation (e.g., Saline or DMSO/PEG300) Dose_Calc->Formulation Animal_Handling Animal Handling & Weight Measurement Formulation->Animal_Handling Oral_Gavage Oral Gavage Animal_Handling->Oral_Gavage Observation Behavioral Observation Oral_Gavage->Observation Tissue_Collection Tissue/Blood Collection Observation->Tissue_Collection Biochemical_Assay Biochemical Assays Tissue_Collection->Biochemical_Assay Histology Histological Analysis Tissue_Collection->Histology

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Inconsistent/No In Vivo Effect Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Check_Dose Is Dose Appropriate? Check_Formulation->Check_Dose [Formulation OK] Optimize_Vehicle Optimize Vehicle/ Use Solubilizers Check_Formulation->Optimize_Vehicle [Issue Found] Check_Admin Check Administration Technique Check_Dose->Check_Admin [Dose OK] Increase_Dose Perform Dose-Response Study Check_Dose->Increase_Dose [Dose Too Low] Refine_Technique Refine Gavage Technique Check_Admin->Refine_Technique [Issue Found] Success Consistent Effect Check_Admin->Success [Technique OK] Optimize_Vehicle->Start Increase_Dose->Start Refine_Technique->Start

Caption: Troubleshooting logic for inconsistent in vivo effects of this compound.

References

Technical Support Center: Addressing Experimental Artifacts in Parishin K Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential experimental artifacts when working with Parishin K in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polyphenolic glucoside, a derivative of Parishin, which is a natural compound found in the plant Gastrodia elata. While research on Parishin derivatives like Parishin A and C has shown neuroprotective and anti-cancer properties, specific biological activities and mechanisms of action for this compound are still under investigation. One study has suggested that its protective effects may differ from other Parishin derivatives at similar concentrations.

Q2: What are the common types of cell-based assays used for compounds like this compound?

Common cell-based assays for evaluating the bioactivity of natural compounds like this compound include:

  • Cytotoxicity and Cell Viability Assays: To determine the effect of the compound on cell survival and proliferation. Common examples include MTT, MTS, and LDH release assays.

  • Neuroprotection Assays: To assess the compound's ability to protect neuronal cells from toxins or oxidative stress.

  • Anti-inflammatory Assays: To measure the compound's effect on inflammatory pathways.

  • Cell Signaling Assays: To investigate the mechanism of action by measuring the activity of specific signaling pathways, such as MAPK/ERK.[1]

Q3: What are the most common sources of experimental artifacts when working with this compound and other polyphenolic compounds?

The most frequent artifacts arise from the chemical nature of polyphenolic compounds and their interaction with assay reagents. These include:

  • Assay Interference: Direct chemical reactions with assay components, particularly in colorimetric and fluorescence-based assays.

  • Solubility and Stability Issues: Poor solubility or degradation of the compound in cell culture media.

  • Cellular Stress Responses: Induction of unintended cellular stress due to high concentrations or solvent effects.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in MTT/MTS Assays

Question: My MTT/MTS assay shows increased cell viability at high concentrations of this compound, which contradicts my initial hypothesis. What could be the cause?

Answer: This is a common artifact observed with plant extracts and polyphenolic compounds.[2][3] The tetrazolium salts used in these assays (MTT, MTS) can be chemically reduced by the antioxidant properties of the compound itself, leading to a false-positive signal that is independent of cellular metabolic activity.[4][5]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound with the MTT or MTS reagent in cell-free media. A color change indicates direct chemical reduction by the compound.

  • Use an Alternative Viability Assay: Switch to an assay with a different detection principle that is less susceptible to interference from reducing compounds. Recommended alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels, a direct indicator of metabolically active cells.

    • LDH release assay: Measures lactate dehydrogenase released from damaged cells.[1]

    • Real-time impedance-based assays: Monitors cell attachment and proliferation electronically.

    • Direct cell counting (e.g., Trypan Blue exclusion): A straightforward method to quantify viable cells.

  • Visual Confirmation: Always visually inspect the cells under a microscope before and after treatment to correlate the assay results with morphological changes like cell shrinkage or detachment.[6]

Summary of Alternative Viability Assays:

Assay TypePrincipleAdvantagesDisadvantages
ATP-based Measures cellular ATP levels.High sensitivity, low interference from compounds.Lytic to cells, endpoint assay.
LDH Release Measures LDH in the supernatant of damaged cells.Non-lytic to remaining viable cells.Less sensitive for early-stage cytotoxicity.
Impedance-based Measures changes in electrical impedance as cells proliferate.Real-time, non-invasive.Requires specialized equipment.
Cell Counting Differentiates viable from non-viable cells based on membrane integrity.Direct and simple.Low-throughput, subjective.
Issue 2: High Background or Quenching in Fluorescence-Based Assays

Question: I am observing high background fluorescence or a decrease in signal (quenching) in my fluorescence-based assay after adding this compound. How can I address this?

Answer: Polyphenolic compounds like this compound can exhibit autofluorescence or absorb light at the excitation/emission wavelengths of your fluorescent probes, leading to inaccurate readings.[7][8][9][10][11]

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Run a control plate with this compound in your assay buffer without cells or other reagents to determine its intrinsic fluorescence at your assay's wavelengths.

  • Perform a "Pre-Read": If your instrument allows, read the fluorescence of the wells containing this compound before adding the final fluorescent substrate. This background can then be subtracted from the final reading.

  • Use Red-Shifted Dyes: Shift to fluorescent probes that excite and emit at longer wavelengths (far-red or near-infrared) to minimize interference from the natural fluorescence of many small molecules.[7]

  • Increase Fluorophore Concentration: A higher concentration of your fluorescent reporter may overcome the quenching effect.[8]

  • Consider a Luminescence-Based Assay: Luminescent assays are generally less prone to interference from autofluorescent compounds.

Experimental Workflow to Mitigate Fluorescence Interference:

start Start: Fluorescence Assay with this compound check_autofluorescence Run Control: Measure this compound Autofluorescence start->check_autofluorescence is_high Is Background High? check_autofluorescence->is_high pre_read Perform Pre-Read (Subtract Background) is_high->pre_read Yes check_quenching Run Control: Check for Signal Quenching is_high->check_quenching No pre_read->check_quenching is_quenched Is Signal Quenched? check_quenching->is_quenched optimize_assay Optimize Assay: - Use Red-Shifted Dyes - Increase Fluorophore Conc. is_quenched->optimize_assay Yes analyze Analyze Data is_quenched->analyze No switch_assay Switch to Alternative Assay (e.g., Luminescence) optimize_assay->switch_assay If optimization fails optimize_assay->analyze If optimization works switch_assay->analyze end End analyze->end

Caption: Troubleshooting workflow for fluorescence assay interference.
Issue 3: Poor Solubility or Precipitation of this compound in Cell Culture Media

Question: I notice a precipitate in my cell culture wells after adding this compound. How can I improve its solubility and stability?

Answer: The solubility and stability of compounds in aqueous cell culture media can be a significant challenge.[12] Precipitation can lead to inaccurate dosing and may cause cellular stress or toxicity that is not related to the compound's specific biological activity.

Troubleshooting Steps:

  • Optimize the Stock Solution Solvent: While DMSO is a common solvent, test other biocompatible solvents like ethanol or acetone in which this compound may be more soluble. Ensure the final solvent concentration in the culture media is non-toxic to your cells (typically <0.5%).

  • Prepare Fresh Dilutions: Prepare working solutions of this compound fresh from your stock solution immediately before each experiment to minimize degradation.

  • Assess Stability: The stability of this compound in your specific cell culture medium at 37°C can be evaluated over time using analytical methods like HPLC.

  • Use of Pluronic F-68: This non-ionic surfactant can sometimes help to increase the solubility of hydrophobic compounds in aqueous solutions.

Recommended Solvent and Concentration Ranges:

SolventRecommended Max. Final Concentration in MediaNotes
DMSO < 0.5% (v/v)Most common, but can induce cellular stress at higher concentrations.
Ethanol < 0.5% (v/v)Can be toxic to some cell lines.
Acetone < 0.1% (v/v)Lower toxicity than ethanol for some cell types.

Key Experimental Protocols

Protocol 1: General Cell Viability Assay (using a non-interfering method like an ATP-based assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a stock solution. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions) and a positive control for cytotoxicity.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration of this compound.

Experimental Workflow for Cell Viability Assay:

seed Seed Cells in 96-well Plate prepare Prepare this compound Dilutions seed->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for 24-72h treat->incubate add_reagent Add ATP Assay Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Plot Dose-Response Curve measure->analyze

Caption: Workflow for a typical cell viability assay.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell culture medium containing this compound.[1]

  • Incubation: Incubate for the required duration to induce cell death in the control group (without this compound).

  • Assessment of Neuroprotection: Measure cell viability using a non-interfering assay (e.g., LDH release or ATP-based assay). A higher viability in the this compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.

  • Mechanistic Studies (Optional): To investigate the mechanism, you can perform Western blotting for key signaling proteins (e.g., phosphorylated and total ERK, JNK, p38) or measure reactive oxygen species (ROS) levels.[1]

Signaling Pathway Potentially Modulated by Parishin Derivatives:

Studies on related compounds like Macluraparishin C suggest that they may exert their neuroprotective effects by modulating antioxidant pathways and the MAPK signaling cascade.[1]

stress Oxidative Stress (e.g., H₂O₂) mapk MAPK Pathway (ERK, JNK, p38) stress->mapk Activates apoptosis Apoptosis stress->apoptosis Induces parishin Parishin Derivative parishin->mapk Modulates antioxidant Antioxidant Enzymes (SOD, CAT, GPX) parishin->antioxidant Upregulates mapk->apoptosis survival Cell Survival antioxidant->survival Promotes apoptosis->survival Inhibits

References

Technical Support Center: Large-Scale Synthesis of Parishin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Parishin compounds. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale chemical synthesis of Parishin A?

The large-scale synthesis of Parishin A, a complex phenolic glucoside, presents several key challenges. These primarily revolve around the multi-step nature of the synthesis which includes the protection of numerous functional groups, the stereoselective formation of glycosidic bonds, and the final deprotection and purification of the target molecule. Specific hurdles include:

  • Protecting Group Strategy: Parishin A contains a central citric acid core and three gastrodin moieties. The hydroxyl and carboxyl groups on citric acid, as well as the hydroxyl groups on the glucose units, must be appropriately protected to ensure selective reactions. The choice of protecting groups is critical to avoid side reactions and ensure they can be removed efficiently without degrading the final product.

  • Glycosylation Reaction: The formation of the O-glycosidic bond between the glucose derivative and 4-hydroxybenzyl alcohol is a critical step. Achieving high yield and stereoselectivity (specifically the β-anomer) on a large scale can be difficult. The Koenigs-Knorr reaction and its modifications are often employed, but these are sensitive to reaction conditions.

  • Esterification: Coupling of the three gastrodin units to the citric acid backbone involves multiple esterification reactions. Driving these reactions to completion on a large scale can be challenging and may require optimized conditions to maximize yield.

  • Purification: The final product and intermediates are often large, polar molecules, which can be challenging to purify on a large scale. Chromatographic methods may be necessary but can be costly and time-consuming for industrial production.

  • Stability: Parishin compounds, being esters, can be susceptible to hydrolysis under non-neutral pH conditions. Ensuring the stability of the final product during purification and storage is crucial.

Q2: What are the common impurities encountered during Parishin synthesis?

Common impurities can arise from various stages of the synthesis and may include:

  • Incomplete Reactions: Unreacted starting materials or intermediates, such as partially esterified citric acid derivatives or unreacted gastrodin.

  • Side Products from Glycosylation: Formation of the α-anomer of the glycosidic bond instead of the desired β-anomer. Orthoester formation can also be a side reaction depending on the glycosylation method.

  • Byproducts from Protecting Group Manipulation: Incomplete deprotection can lead to final products with residual protecting groups. Conversely, harsh deprotection conditions can cause cleavage of the ester or glycosidic linkages.

  • Degradation Products: Hydrolysis of the ester linkages of the Parishin molecule can occur if the compound is exposed to acidic or basic conditions during workup or purification.

Q3: Are there enzymatic or biosynthetic approaches for Parishin synthesis?

While the total chemical synthesis of complex molecules like Parishin is challenging, biosynthetic and enzymatic methods offer potential alternatives. Research has shown the use of UDP-glucosyltransferases for the glycosylation of phenolic compounds to produce glucosides like gastrodin.[1] A chemoenzymatic approach, combining chemical synthesis of the aglycone with enzymatic glycosylation, could be a viable strategy for the large-scale production of Parishin precursors. This can help overcome challenges associated with stereoselectivity in the glycosylation step.

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Step (Koenigs-Knorr Reaction)

Symptoms:

  • TLC analysis shows a significant amount of unreacted 4-hydroxybenzyl alcohol.

  • Low recovery of the desired protected gastrodin product after purification.

Possible Causes and Solutions:

CauseSolution
Moisture in the reaction All glassware must be oven-dried immediately before use. Use anhydrous solvents, and consider drying them over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Inactive Glycosyl Donor Use a freshly prepared and fully characterized glycosyl donor (e.g., acetobromoglucose). Ensure it has been stored under anhydrous conditions and protected from light.
Inefficient Promoter Use a high-purity, freshly opened or prepared promoter (e.g., silver carbonate, silver triflate). The promoter should be finely powdered to maximize surface area.
Suboptimal Reaction Temperature The Koenigs-Knorr reaction is often temperature-sensitive. Experiment with a range of temperatures (e.g., from 0 °C to room temperature) to find the optimal condition for your specific substrates.
Problem 2: Formation of Multiple Byproducts During Esterification

Symptoms:

  • Multiple spots are observed on the TLC plate after the esterification of the protected citric acid with protected gastrodin.

  • Difficulty in isolating the desired fully substituted Parishin A derivative.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Increase the reaction time and/or temperature. Use a slight excess of the protected gastrodin to drive the reaction to completion.
Side Reactions of the Coupling Agent Optimize the amount of the coupling agent (e.g., DCC, EDC). Use additives like DMAP to improve the reaction rate and minimize side reactions.
Steric Hindrance The bulky nature of the reactants can slow down the reaction. Consider using a more powerful activating agent or a less sterically hindered protecting group strategy if possible.
Problem 3: Difficult Purification of the Final Parishin Product

Symptoms:

  • Broad peaks or poor separation during column chromatography.

  • Co-elution of the product with impurities.

Possible Causes and Solutions:

CauseSolution
High Polarity of the Product Use a more polar mobile phase for reversed-phase chromatography or switch to normal-phase chromatography with an appropriate solvent system.
Presence of Similar Impurities If impurities have similar polarity to the product, consider preparative HPLC for better resolution. Crystallization of the final product, if feasible, can be a highly effective purification method.
Product Instability on Silica Gel Parishin compounds may be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel, or alternative stationary phases like alumina.

Experimental Protocols

A plausible, though hypothetical, large-scale synthesis of Parishin A is outlined below. This provides a framework for the troubleshooting guide.

Step 1: Synthesis of Protected Gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol derivative)

A modified Koenigs-Knorr reaction is proposed.

  • Protection of Glucose: Acetyl groups are commonly used to protect the hydroxyls of glucose. This is a standard procedure.

  • Formation of Glycosyl Bromide: The protected glucose is reacted with HBr in acetic acid to form the acetobromoglucose.

  • Glycosylation: The acetobromoglucose is reacted with 4-hydroxybenzyl alcohol in the presence of a promoter like silver carbonate in an anhydrous solvent such as dichloromethane or toluene.

  • Purification: The crude product is purified by column chromatography.

Step 2: Protection of Citric Acid

The carboxylic acid groups of citric acid are protected as esters (e.g., benzyl esters) to prevent them from reacting during the subsequent esterification of the hydroxyl group. The hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether).

Step 3: Esterification to form the Parishin A backbone

The protected citric acid is coupled with three equivalents of the protected gastrodin.

  • Activation: The free hydroxyl group of the protected gastrodin is reacted with the protected citric acid using a coupling agent like DCC or EDC in the presence of a catalyst like DMAP.

  • Reaction: The reaction is carried out in an anhydrous aprotic solvent.

  • Purification: The protected Parishin A is purified by column chromatography.

Step 4: Deprotection

All protecting groups (on the glucose moieties and the citric acid core) are removed to yield the final Parishin A. The choice of deprotection method depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol), and benzyl esters can be removed by hydrogenolysis.

Visualizations

Experimental_Workflow_for_Parishin_A_Synthesis cluster_step1 Step 1: Protected Gastrodin Synthesis cluster_step2 Step 2: Citric Acid Protection cluster_step3 Step 3: Esterification cluster_step4 Step 4: Deprotection & Purification Glucose Glucose Protected_Glucose Protected_Glucose Glucose->Protected_Glucose Protection Glycosyl_Bromide Glycosyl_Bromide Protected_Glucose->Glycosyl_Bromide Bromination Protected_Gastrodin Protected_Gastrodin Glycosyl_Bromide->Protected_Gastrodin Glycosylation (Koenigs-Knorr) 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol->Protected_Gastrodin Glycosylation (Koenigs-Knorr) Protected_Parishin_A Protected_Parishin_A Protected_Gastrodin->Protected_Parishin_A Coupling Citric_Acid Citric_Acid Protected_Citric_Acid Protected_Citric_Acid Citric_Acid->Protected_Citric_Acid Esterification & -OH Protection Protected_Citric_Acid->Protected_Parishin_A Coupling Parishin_A Parishin_A Protected_Parishin_A->Parishin_A Deprotection Purified_Parishin_A Purified_Parishin_A Parishin_A->Purified_Parishin_A Purification

Caption: Hypothetical workflow for the total synthesis of Parishin A.

Troubleshooting_Glycosylation Start Low Yield in Glycosylation Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Yes_Moisture Dry Glassware/Solvents Use Inert Atmosphere Moisture->Yes_Moisture Yes No_Moisture Proceed to Reagent Check Moisture->No_Moisture No Reagents Evaluate Reagents (Fresh Donor/Promoter?) Good_Reagents Proceed to Condition Optimization Reagents->Good_Reagents Yes Bad_Reagents Use Freshly Prepared Reagents Reagents->Bad_Reagents No Conditions Optimize Conditions (Temperature/Time?) Optimized Yield Improved Conditions->Optimized Yes_Moisture->Reagents No_Moisture->Reagents Good_Reagents->Conditions Bad_Reagents->Conditions

Caption: Troubleshooting logic for low yield in the glycosylation step.

References

Technical Support Center: Method Refinement for Enhancing the Purity of Isolated Parishin K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated Parishin K from Gastrodia elata.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from Gastrodia elata?

A1: The general strategy involves a multi-step process beginning with solvent extraction of the plant material, followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting extract is then subjected to several rounds of column chromatography, often using different stationary phases, and finally purified to high purity using semi-preparative High-Performance Liquid Chromatography (HPLC).

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: 95% ethanol is commonly used for the initial extraction of this compound from Gastrodia elata powders by heating with reflux. This method is effective in extracting a broad range of phenolic glucosides, including this compound.

Q3: What are the key chromatographic techniques used in this compound purification?

A3: The key techniques are silica gel column chromatography and semi-preparative HPLC. Silica gel chromatography is used for initial fractionation of the crude extract.[1] Subsequent purification is often achieved using a Diaion HP-20 column followed by semi-preparative HPLC with a C18 column to isolate this compound to a high degree of purity.[1]

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of column chromatography. For more accurate assessment of purity and for quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method. The structure and identity of the final purified compound should be confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction from plant material.- Ensure the Gastrodia elata is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.[1]- Optimize the solvent-to-solid ratio.
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase).- Column overloading.- Improperly packed column.- Systematically test different solvent systems with varying polarities using TLC to find the optimal mobile phase for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. Use the wet slurry method for packing.
Co-elution of Impurities with this compound in HPLC - Suboptimal mobile phase gradient.- Inappropriate column chemistry.- Adjust the gradient slope of the mobile phase (e.g., acetonitrile-water) to improve resolution.[1]- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18) that may offer different selectivity.- Isocratic elution with a fine-tuned solvent composition can sometimes improve the separation of closely eluting compounds.[1]
Degradation of this compound during Purification - Exposure to harsh pH conditions.- High temperatures during solvent evaporation.- Maintain a neutral pH during extraction and purification steps.- Use a rotary evaporator at a reduced pressure and a water bath temperature below 50°C to remove solvents.
Broad or Tailing Peaks in HPLC - Column contamination or degradation.- Presence of interfering compounds in the sample.- Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities.- Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC injection.

Experimental Protocols

Extraction and Partitioning

This protocol describes the initial extraction of this compound from Gastrodia elata.

Table 1: Extraction and Partitioning Parameters

ParameterValue
Plant Material4.4 kg of powdered Gastrodia elata
Extraction Solvent95% Ethanol
Extraction MethodHeating with reflux
Number of Extractions3
Solvent Volume per Extraction6 L
Partitioning Solvents
1.n-hexane
2.Ethyl acetate
3.n-butanol

Procedure:

  • The powdered Gastrodia elata (4.4 kg) is extracted with 95% ethanol (3 x 6 L) by heating under reflux.

  • The combined ethanol extracts are evaporated under vacuum to yield a concentrated extract (539.5 g).

  • The concentrate is dissolved in water and then sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. The n-butanol extract, which contains this compound, is collected for further purification.[1]

Column Chromatography

This protocol outlines the fractionation of the n-butanol extract.

Table 2: Silica Gel Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel
Mobile PhaseDichloromethane (DCM) / Methanol (MeOH) gradient
Elution Gradient1:0 to 0:1 (v/v) DCM/MeOH

Procedure:

  • The n-butanol extract (86.21 g) is loaded onto a silica gel column.

  • The column is eluted with a gradient of dichloromethane and methanol, starting from 100% DCM and gradually increasing the proportion of methanol to 100%.

  • Fractions are collected and analyzed by TLC to identify those containing this compound.[1]

Semi-Preparative HPLC Purification

This protocol details the final purification of this compound.

Table 3: Semi-Preparative HPLC Parameters

ParameterSpecification
ColumnC18 stationary phase
Mobile PhaseAcetonitrile (ACN) and Water
Elution ModeGradient or Isocratic
Example Isocratic Condition21% Acetonitrile in Water

Procedure:

  • Fractions enriched with this compound from the column chromatography step are further purified using a Diaion HP-20 column with a water/methanol gradient.[1]

  • The resulting fractions are then subjected to semi-preparative HPLC.

  • A common mobile phase is a mixture of acetonitrile and water. The exact ratio may need to be optimized, for example, an isocratic elution with 21% acetonitrile in water has been used to purify related parishin derivatives.[1]

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Visualizations

Experimental_Workflow_for_Parishin_K_Isolation start Start: Powdered Gastrodia elata extraction Solvent Extraction (95% Ethanol, Reflux) start->extraction partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography (DCM/MeOH Gradient) partitioning->column_chrom n-butanol extract hp20_chrom Diaion HP-20 Column Chromatography (H2O/MeOH Gradient) column_chrom->hp20_chrom Enriched Fractions hplc Semi-Preparative HPLC (Acetonitrile/Water) hp20_chrom->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic start Problem Encountered low_purity Low Purity after Column Chromatography start->low_purity co_elution Co-elution of Impurities in HPLC start->co_elution low_yield Low Final Yield start->low_yield solution1 Optimize TLC Solvent System low_purity->solution1 solution4 Reduce Column Loading low_purity->solution4 solution2 Adjust HPLC Gradient co_elution->solution2 solution3 Check Extraction Efficiency low_yield->solution3

Caption: Troubleshooting flowchart for this compound purification.

References

Validation & Comparative

A Comparative Analysis of Parishin Derivatives from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of Parishin derivatives sourced from various plant parts, supported by experimental data. It aims to provide valuable insights for research and development in the fields of pharmacology and natural product chemistry. Parishin and its analogues, a group of polyphenolic glucosides, have garnered significant attention for their potential therapeutic applications, including neuroprotective and anti-inflammatory effects. This analysis focuses on their distribution and concentration in different plant tissues, providing a basis for optimizing extraction and exploring their pharmacological potential.

Quantitative Analysis of Parishin Derivatives

The concentration and composition of Parishin derivatives vary significantly between different plant species and even among different parts of the same plant. This section presents a summary of quantitative data from studies on Maclura tricuspidata and Gastrodia elata, two notable sources of these compounds.

Maclura tricuspidata

A study on Maclura tricuspidata revealed the presence of Parishin A, Parishin B, and two novel derivatives, macluraparishin C and macluraparishin E. The distribution of these compounds across different plant parts was quantified, highlighting the twig, bark, and root as particularly rich sources.[1][2][3]

Plant PartGastrodin (mg/g DW)Parishin A (mg/g DW)Parishin B (mg/g DW)Macluraparishin C (mg/g DW)Macluraparishin E (mg/g DW)
Twig 2.53 ± 0.113.28 ± 0.151.89 ± 0.081.05 ± 0.041.21 ± 0.05
Bark 1.87 ± 0.092.95 ± 0.131.62 ± 0.070.89 ± 0.031.03 ± 0.04
Root 1.52 ± 0.072.51 ± 0.111.35 ± 0.060.76 ± 0.030.88 ± 0.03
Leaves 0.41 ± 0.020.68 ± 0.030.35 ± 0.010.19 ± 0.010.22 ± 0.01
Xylem 0.25 ± 0.010.42 ± 0.020.21 ± 0.010.12 ± 0.010.14 ± 0.01
Fruit 0.78 ± 0.041.23 ± 0.060.67 ± 0.030.37 ± 0.010.43 ± 0.02

Data adapted from a 2022 study on Maclura tricuspidata.[1][2][3] The values represent the mean ± standard deviation.

Gastrodia elata

Gastrodia elata, a traditional Chinese medicinal plant, is a well-known source of Parishins.[1][2] A study tracking the accumulation of Parishins during the growth of G. elata provides valuable data on the content of Parishins A, B, C, and E in different parts of the tuber system. The data reveals a dynamic change in Parishin content with the growth stage, with the seed stem generally showing the highest concentrations early on.[4]

Plant Part (Growth Stage)Total Parishins (PA+PB+PC+PE) (μg/g)
Seed Stem (May) 2460.61
Seed Stem (December) 576.18
New Tuber (June) 495.39
New Tuber (December) 2352.11
Connecting Stem (August) 2279.25
Connecting Stem (June) 602.4

Data adapted from a study on the accumulation of active components in Gastrodia elata during growth.[4] Note that these are not direct comparisons of mature plant parts but rather illustrate the dynamic nature of Parishin accumulation.

Experimental Protocols

The following section outlines a generalized methodology for the extraction, isolation, and analysis of Parishin derivatives from plant materials, based on protocols described in the cited literature.

Sample Preparation
  • Collection and Drying: Collect fresh plant material (e.g., twigs, roots, tubers). Clean the material to remove any soil or debris. The plant material can be either freeze-dried or oven-dried at a controlled temperature (e.g., 60°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction
  • Solvent Extraction: Macerate the powdered plant material in a solvent, typically 70% methanol or ethanol, at room temperature. A common ratio is 1:10 (plant material:solvent, w/v).

  • Agitation: Agitate the mixture for a specified period (e.g., 24 hours) to ensure thorough extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification and Isolation
  • Liquid-Liquid Partitioning: Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the desired fraction (often the ethyl acetate or n-butanol fraction) to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual Parishin derivatives, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid).

Analysis and Identification
  • High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS): Use HPLC-QTOF-MS for the identification and quantification of Parishin derivatives. The retention time, UV-Vis spectra, and accurate mass measurements provide the necessary data for identification.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate their chemical structures.[1]

Visualization of Key Processes

To better understand the experimental workflow and the biological context of Parishin derivatives, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction & Concentration cluster_Purification Purification & Isolation cluster_Analysis Analysis & Identification Plant_Material Plant Material (e.g., Twig, Root) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., 70% Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC HPLC_MS HPLC-QTOF-MS Prep_HPLC->HPLC_MS NMR NMR Spectroscopy Prep_HPLC->NMR

Caption: Experimental workflow for Parishin derivative extraction and analysis.

The biological activities of Parishin derivatives are often linked to their ability to modulate specific signaling pathways. For instance, macluraparishin C has been shown to exert neuroprotective effects by activating antioxidant pathways and modulating the MAPK signaling pathway.[6][7]

MAPK_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation MPC Macluraparishin C MPC->MAPKKK Inhibition

Caption: Macluraparishin C modulation of the MAPK signaling pathway.

Concluding Remarks

The presented data underscores the importance of selecting the appropriate plant part for maximizing the yield of specific Parishin derivatives. The twigs and bark of Maclura tricuspidata appear to be promising sources of Parishin A, B and the novel macluraparishins C and E. For Gastrodia elata, the developmental stage of the tuber significantly impacts the Parishin content.

The neuroprotective and anti-inflammatory properties exhibited by certain Parishin derivatives, such as Macluraparishin C and Parishin C, highlight their potential for further investigation in drug development.[6][7][8][9][10] The provided experimental framework offers a foundation for researchers to extract, isolate, and analyze these valuable natural products. Future research should focus on a broader comparative analysis of biological activities of extracts from different plant parts and a deeper elucidation of the structure-activity relationships of individual Parishin derivatives.

References

Unveiling the Neuroprotective Potential of Parishin K Against Oxidative Assault

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of neuroprotective agents to combat the debilitating effects of oxidative stress on the brain, Parishin K and its derivatives have emerged as promising candidates. This guide provides an objective comparison of the neuroprotective efficacy of this compound, specifically Parishin C (PaC) and Macluraparishin C (MPC), against oxidative stress, benchmarked against other known neuroprotective compounds. The supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways are presented to facilitate informed research and development decisions.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective effects of this compound and its alternatives have been evaluated in various in vitro and in vivo models of oxidative stress. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their performance in mitigating oxidative damage.

Table 1: In Vivo Neuroprotective Effects Against Cerebral Ischemia
CompoundModelDosageInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
Parishin C (PaC) Rat MCAO100 mg/kgSignificant reductionDose-dependent improvement[1]
Edaravone Rat MCAO3 mg/kgSignificant reductionImproved neurological scores[1]
Resveratrol Rat MCAO30 mg/kgSignificant reductionImproved neurological function[2]
Curcumin Rat MCAO100 mg/kgSignificant reductionAmeliorated neurological impairment

MCAO: Middle Cerebral Artery Occlusion

Table 2: Modulation of Antioxidant Enzymes and Oxidative Stress Markers (In Vivo)
CompoundModelSOD ActivityCAT ActivityGSH-Px ActivityMDA LevelsReference
Parishin C (PaC) Rat MCAO[1]
Edaravone Rat MCAO--↑ (GSH)[3][4]
Resveratrol Rat MCAO--[2][5][6]
Curcumin Rat MCAO-[7]

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; ↑: Increased activity/levels; ↓: Decreased levels; -: Not reported in the cited study.

Table 3: In Vitro Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
CompoundConcentrationCell Viability (%)LDH Release Reduction (%)Reference
Macluraparishin C (MPC) 10 µMIncreasedSignificant reduction[8][9]
Ethanol Extract of Maclura tricuspidata (source of MPC) 50 µg/mLIncreasedAmeliorated[8][9]
Perilla Oil (alpha-linolenic acid) 500 µg/mLRestored to ~95%Significantly attenuated[10]

LDH: Lactate Dehydrogenase

Key Signaling Pathways in this compound's Neuroprotection

This compound exerts its neuroprotective effects through the modulation of critical signaling pathways involved in the cellular response to oxidative stress. The two primary pathways identified are the Nrf2/ARE and MAPK signaling pathways.

Nrf2/ARE Signaling Pathway

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under conditions of oxidative stress, Parishin C promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway oxidative_stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces parishin_c Parishin C parishin_c->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of neuroprotection Neuroprotection antioxidant_genes->neuroprotection leads to MAPK_Pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) mapkkk MAPKKK oxidative_stress->mapkkk activates mpc Macluraparishin C jnk JNK mpc->jnk inhibits phosphorylation p38 p38 mpc->p38 inhibits phosphorylation erk ERK mpc->erk inhibits phosphorylation neuroprotection Neuroprotection mpc->neuroprotection promotes mapkk MAPKK mapkkk->mapkk phosphorylates mapkk->jnk mapkk->p38 mapkk->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->apoptosis Experimental_Workflow cluster_invivo In Vivo (MCAO Rat Model) cluster_invitro In Vitro (SH-SY5Y Cell Model) invivo_start Animal Acclimatization drug_admin_invivo This compound / Alternative Administration invivo_start->drug_admin_invivo mcao_surgery MCAO Surgery (2h occlusion, 22h reperfusion) neuro_assessment Neurological Assessment mcao_surgery->neuro_assessment drug_admin_invivo->mcao_surgery brain_harvest Brain Tissue Harvesting neuro_assessment->brain_harvest ttc_staining TTC Staining & Infarct Volume Analysis brain_harvest->ttc_staining biochem_analysis_invivo Biochemical Analysis (SOD, CAT, GSH-Px, MDA) brain_harvest->biochem_analysis_invivo invitro_start Cell Seeding & Culture drug_admin_invitro This compound / Alternative Pre-treatment invitro_start->drug_admin_invitro h2o2_treatment H₂O₂-induced Oxidative Stress drug_admin_invitro->h2o2_treatment incubation Incubation (24h) h2o2_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay

References

Unraveling Neuroprotection: A Comparative Analysis of Gastrodin and Parishins in Mitigating Memory Deficits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective nootropic agents has led to a deep dive into the therapeutic potential of natural compounds. Among these, constituents of the orchid Gastrodia elata, traditionally used in Eastern medicine, have shown significant promise. This guide provides a detailed comparison of the structure-activity relationships of gastrodin and a class of its derivatives, the Parishins, on their efficacy in ameliorating memory deficits, supported by experimental data and mechanistic insights.

Gastrodin, the primary bioactive component of Gastrodia elata, and its esterified derivatives, the Parishins, have demonstrated neuroprotective properties. However, emerging evidence suggests that the structural modifications inherent to Parishins confer a significantly higher potency in combating memory impairments. This guide will dissect these differences through a systematic review of preclinical studies, focusing on behavioral outcomes, electrophysiological measures, and underlying molecular pathways.

Comparative Efficacy in Animal Models of Memory Impairment

Studies utilizing rodent models of cognitive deficit, primarily induced by scopolamine (a muscarinic antagonist that impairs learning and memory), have consistently demonstrated the superior efficacy of Parishins over gastrodin.

Morris Water Maze Task

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory. In a key comparative study, the effects of gastrodin, Parishin (a mixture), and Parishin C were evaluated in scopolamine-treated rats. The results, summarized in the table below, highlight a clear distinction in their therapeutic potency.

CompoundDosage (mg/kg)Effect on Spatial Learning and Memory
Gastrodin150No significant effect[1]
Parishin150Significant improvement (P<0.05)[1]
Parishin C15Significant improvement (P<0.05)[1]
Parishin C50Significant improvement (P<0.05)[1]

Table 1: Comparative effects of Gastrodin and Parishins on scopolamine-induced memory deficits in the Morris water maze task.[1]

Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. In vivo LTP recordings in rats with scopolamine-induced synaptic deficits revealed a dose-dependent reversal by Parishins, with gastrodin showing only a modest effect at a high dose.

CompoundDosage (mg/kg)Reversal of LTP Suppression
Gastrodin100Modest effect[1]
Parishin10, 30, 100Dose-dependent reversal[1]
Parishin C5, 10, 20Dose-dependent reversal[1]

Table 2: Comparative effects of Gastrodin and Parishins on in vivo LTP in a scopolamine-induced deficit model.[1]

These findings strongly indicate that Parishin C is the most potent of the tested compounds in improving dementia-like symptoms induced by scopolamine.[1]

Structure-Activity Relationship: The Key to Enhanced Potency

The enhanced neuroprotective and cognitive-enhancing effects of Parishins can be attributed to their unique chemical structures. Parishins are esters of gastrodin with citric acid and other organic acids. This structural modification appears to be crucial for their increased bioactivity.

G cluster_gastrodin Gastrodin Structure cluster_parishins Parishin Structure gastrodin Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside) parishin_core Gastrodin Core gastrodin->parishin_core Forms the backbone of citric_acid Citric Acid (or other organic acids) parishin_core->citric_acid Esterification G gastrodin Gastrodin nrf2 Nrf2 Activation gastrodin->nrf2 neurotransmitters ↑ Neurotransmitters (NE, DA, 5-HT) gastrodin->neurotransmitters neurotrophic_factors ↑ Neurotrophic Factors (BDNF, NT-3) gastrodin->neurotrophic_factors autophagy ↑ Autophagy Flux gastrodin->autophagy gut_microbiota Modulates Gut Microbiota gastrodin->gut_microbiota memory Memory Improvement nrf2->memory neurotransmitters->memory neurotrophic_factors->memory autophagy->memory gut_microbiota->memory G parishins Parishins (e.g., Parishin A, C) nrf2_strong Potent Nrf2 Activation parishins->nrf2_strong mapk MAPK Pathway Modulation parishins->mapk nmda NMDA Receptor Modulation parishins->nmda autophagy_ps1 ↑ PS1 Autophagy parishins->autophagy_ps1 memory_potent Potent Memory Improvement nrf2_strong->memory_potent mapk->memory_potent nmda->memory_potent autophagy_ps1->memory_potent G cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment model_induction Induce Memory Deficit (e.g., Scopolamine, Noise) drug_admin Administer Test Compound (Gastrodin or Parishins) model_induction->drug_admin behavioral Behavioral Testing (Morris Water Maze, Y-Maze) drug_admin->behavioral electrophysiology Electrophysiology (In Vivo LTP) drug_admin->electrophysiology molecular Molecular Analysis (Western Blot, ELISA) drug_admin->molecular

References

Comparative Analysis of the Anti-inflammatory Potential of Parishin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activities of Parishin A, B, and C, bioactive phenolic glycosides isolated from Gastrodia elata. While research has illuminated the therapeutic potential of these compounds, the extent of documented anti-inflammatory effects varies significantly among them. This document synthesizes the available experimental data, focusing on Parishin C, for which the most substantial evidence exists, and discusses the current knowledge on Parishin A and B.

Summary of Anti-inflammatory Activity

The current body of scientific literature extensively documents the anti-inflammatory properties of Parishin C. In contrast, specific data on the anti-inflammatory activities of Parishin A and Parishin B is limited, with research on these compounds focusing on other therapeutic areas. Unspecified "Parishin" has also been studied, demonstrating anti-inflammatory effects, though the exact isomer is not always identified.

Parishin C: A Potent Anti-inflammatory Agent

Parishin C has demonstrated significant anti-inflammatory and antioxidant effects in various studies.[1][2][3][4][5] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4][5] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Parishin C promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.[1][2][4]

Furthermore, Parishin C has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5] It also suppresses the nuclear translocation of the inflammatory regulatory factor NF-κB.[2]

Parishin (Unspecified)

Studies on "Parishin" without specifying the isomer have also reported notable anti-inflammatory effects.[1] This research highlights its potential in mitigating sepsis-induced intestinal injury by reducing systemic inflammatory cytokine levels.[1] The mechanism is suggested to involve the inhibition of NF-κB activation.[1]

Parishin A and B: A Research Gap

Current research on Parishin A primarily focuses on its antioxidant and lifespan-extending properties.[6] It is known to be metabolized into Parishin B and C in vivo.[6] There is a lack of specific studies evaluating its direct anti-inflammatory activity.

Similarly, the available literature on Parishin B centers on its anti-cancer properties, particularly in breast cancer, where it is shown to inhibit the TRIB3-AKT1 interaction.[7][8] Its potential as an anti-inflammatory agent remains largely unexplored.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data available for the anti-inflammatory activity of Parishin C. No specific quantitative data for the anti-inflammatory effects of Parishin A and B were identified in the reviewed literature.

CompoundModel/AssayKey Inflammatory MarkersDosage/ConcentrationObserved EffectReference
Parishin C MCAO rat modelTNF-α, IL-6, IL-1β (brain tissue)25, 50, 100 mg/kg (i.p.)Dose-dependent decrease in pro-inflammatory cytokines.[3]
Parishin C LPS-stimulated BV2 microgliaNO, IL-6, IL-1β, TNF-α (mRNA levels)Not specifiedInhibition of NO production and pro-inflammatory cytokine mRNA levels.[2]
Parishin C LPS-stimulated HT22 cells and BV2 microglia co-cultureIL-6, IL-1β, TNF-α (mRNA levels)Not specifiedWeakened anti-inflammatory effect after Nrf2 inhibition.[5]

Signaling Pathways

Parishin C: Nrf2 Signaling Pathway

Parishin C exerts its anti-inflammatory and antioxidant effects primarily through the activation of the Nrf2 signaling pathway. The diagram below illustrates this mechanism.

Parishin_C_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS ROS (Oxidative Stress) Inflammatory_Stimuli->ROS induces Parishin_C Parishin C Keap1 Keap1 Parishin_C->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Inflammatory_Stimuli Antioxidant_Genes->ROS reduces

Caption: Parishin C activates the Nrf2 signaling pathway.

Experimental Protocols

In Vivo Model of Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol was used to assess the neuroprotective and anti-inflammatory effects of Parishin C in a model of ischemic stroke.[3]

  • Animals: Male Wistar rats were used.

  • Treatment: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, intraperitoneally) for 21 days.

  • MCAO Procedure: After the pretreatment period, rats were subjected to 2 hours of middle cerebral artery occlusion followed by 22 hours of reperfusion.

  • Assessment of Inflammation: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the brain tissue were measured using ELISA kits according to the manufacturer's instructions.

In Vitro Model of LPS-stimulated Microglia

This protocol was employed to investigate the anti-inflammatory effects of Parishin C on microglial cells.[2]

  • Cell Culture: BV2 microglial cells were cultured in appropriate media.

  • Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with or without the presence of Parishin C.

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The level of NO in the culture supernatant was measured using the Griess reagent.

    • Pro-inflammatory Cytokine mRNA Expression: The mRNA levels of IL-6, IL-1β, and TNF-α were quantified using quantitative real-time PCR (qRT-PCR).

    • NF-κB Nuclear Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus was visualized and quantified using immunofluorescence staining.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory activity of Parishin C, primarily mediated through the activation of the Nrf2 signaling pathway and inhibition of pro-inflammatory mediators. While "Parishin" (unspecified) has also shown anti-inflammatory potential, likely via NF-κB inhibition, there is a clear need for further research to specifically investigate and quantify the anti-inflammatory effects of Parishin A and Parishin B. Such studies are crucial to fully understand the therapeutic potential of this family of compounds and to enable a comprehensive comparative analysis. Future research should focus on head-to-head comparisons of Parishin A, B, and C in standardized in vitro and in vivo models of inflammation to elucidate their relative potencies and mechanisms of action.

References

A Comparative Analysis of Parishin C and Standard Neuroprotective Agents in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of Parishin C, a bioactive compound isolated from Gastrodia elata, against standard neuroprotective agents—Edaravone, Citicoline, Cerebrolysin, and Minocycline. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate an objective assessment of these compounds in the context of ischemic stroke research.

Quantitative Efficacy Comparison

The neuroprotective effects of Parishin C and standard agents have been evaluated in various preclinical models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rats. The following tables summarize the quantitative outcomes from these studies, focusing on key efficacy endpoints such as neurological deficit scores and infarct volume reduction.

Table 1: Comparison of Neuroprotective Efficacy in Rat MCAO Models

CompoundDosageAdministration RouteKey Efficacy EndpointResultCitation
Parishin C 25, 50, 100 mg/kg/day for 21 days (pretreatment)Intraperitoneal (i.p.)Neurological Deficit ScoreDose-dependent decrease[1]
100 mg/kg/day for 21 days (pretreatment)Intraperitoneal (i.p.)Brain Water ContentSignificant decrease[1]
Edaravone 3 mg/kgIntraperitoneal (i.p.)Infarct VolumeSignificant reduction[2]
10, 20, 30 mg/kgOralCerebral Infarction AreaDose-dependent reduction[3]
Citicoline 500 mg/kgIntraperitoneal (i.p.)Infarct VolumeSignificant reduction in both permanent and transient MCAO[4]
Cerebrolysin 2.5, 5.0 ml/kgIntravenous (i.v.)Infarct VolumeDose-dependent reduction[5]
≥ 2.5 ml/kgNot specifiedNeurological OutcomeSignificant improvement[6][7]
Minocycline 3, 10 mg/kgIntravenous (i.v.)Infarct Size Reduction42% and 56% reduction, respectively (at 4h post-TMCAO)[8]
3 mg/kgIntravenous (i.v.)Infarct Size Reduction34% reduction (at 5h post-TMCAO)[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the Middle Cerebral Artery Occlusion (MCAO) model, a standard preclinical model for inducing focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model

A widely used method to induce focal cerebral ischemia in rodents that mimics human ischemic stroke involves the intraluminal suture method[9].

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, by intraperitoneal injection of xylazine (5 mg/kg) and ketamine (45 mg/kg)[10].

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA)[9][11].

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to restore blood flow[1]. Sham-operated animals undergo the same surgical procedure without the filament insertion[10].

Drug Administration Protocols
  • Parishin C: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, i.p.) for 21 consecutive days before being subjected to 2 hours of MCAO followed by 22 hours of reperfusion[1].

  • Edaravone: In one study, Edaravone (3 mg/kg) was administered intraperitoneally after 1 hour of ischemia[2]. In another, oral Edaravone (10, 20, and 30 mg/kg) was given 5 hours after the operation, twice a day for 7 days[3].

  • Citicoline: Citicoline (500 mg/kg) was administered intraperitoneally 15 minutes after the onset of ischemia and then daily for 14 days[12].

  • Cerebrolysin: Cerebrolysin (1.0, 2.5, or 5.0 ml/kg) was administered intravenously at 0, 2, 24, and 48 hours after the onset of MCAO[5].

  • Minocycline: Minocycline (3 mg/kg or 10 mg/kg) was administered intravenously at 4, 5, or 6 hours post-transient MCAO (90 minutes)[8].

Assessment of Neuroprotective Efficacy
  • Neurological Deficit Scoring: Neurological function is assessed using a scoring system. For example, a 5-point scale can be used where 0 indicates no neurological deficit, and higher scores indicate increasing severity of injury[1].

  • Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains unstained (white). The infarct volume is then calculated as a percentage of the total brain volume[2].

  • Brain Water Content: The brain is removed and weighed (wet weight), then dried in an oven until a constant weight is achieved (dry weight). The brain water content is calculated as [(wet weight - dry weight) / wet weight] x 100%[1].

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Parishin C and the standard neuroprotective agents, as well as a generalized experimental workflow for preclinical evaluation.

Signaling Pathways

Parishin C Signaling Pathway cluster_outcomes Parishin C Parishin C Nrf2 Nrf2 Parishin C->Nrf2 Activates Inflammation (TNF-α, IL-6, IL-1β) Inflammation (TNF-α, IL-6, IL-1β) Parishin C->Inflammation (TNF-α, IL-6, IL-1β) Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes (SOD1, CAT, GSH-Px) Antioxidant Enzymes (SOD1, CAT, GSH-Px) ARE->Antioxidant Enzymes (SOD1, CAT, GSH-Px) Upregulates Oxidative Stress Oxidative Stress Antioxidant Enzymes (SOD1, CAT, GSH-Px)->Oxidative Stress Inhibits Neuroprotection Neuroprotection

Caption: Proposed signaling pathway for Parishin C's neuroprotective effect.

Standard Neuroprotective Agents Signaling Pathways cluster_Edaravone Edaravone cluster_Citicoline Citicoline cluster_Cerebrolysin Cerebrolysin cluster_Minocycline Minocycline Free Radicals (ROS, RNS) Free Radicals (ROS, RNS) Edaravone Edaravone Edaravone->Free Radicals (ROS, RNS) Scavenges Phosphatidylcholine Synthesis Phosphatidylcholine Synthesis Membrane Repair Membrane Repair Phosphatidylcholine Synthesis->Membrane Repair Citicoline Citicoline Citicoline->Phosphatidylcholine Synthesis Promotes Neurotrophic Factors Neurotrophic Factors Neuronal Survival & Plasticity Neuronal Survival & Plasticity Neurotrophic Factors->Neuronal Survival & Plasticity Cerebrolysin Cerebrolysin Cerebrolysin->Neurotrophic Factors Mimics Microglial Activation Microglial Activation Apoptosis Apoptosis Minocycline Minocycline Minocycline->Microglial Activation Inhibits Minocycline->Apoptosis Inhibits

Caption: Mechanisms of action for standard neuroprotective agents.

Experimental Workflow

Preclinical Neuroprotective Agent Evaluation Workflow A Animal Model Selection (e.g., Male Wistar Rats) B Induction of Ischemia (e.g., MCAO for 2h) A->B C Drug Administration (Parishin C or Standard Agent) B->C D Reperfusion (e.g., 22h) C->D E Behavioral Assessment (Neurological Deficit Scoring) D->E F Histological Analysis (TTC Staining for Infarct Volume) D->F G Biochemical Analysis (e.g., Brain Water Content) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Generalized workflow for preclinical evaluation of neuroprotective agents.

References

Validating Parishin's Role in Mitigating Sepsis-Induced Intestinal Injury via the ACSL4/p-Smad3/PGC-1α Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Parishin's mechanism of action in protecting against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway.[1][2] The product's performance is objectively compared with alternative therapeutic agents, supported by experimental data from relevant preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to intestinal injury, a critical factor in the progression to multiple organ dysfunction syndrome.[1][3] Recent research has identified ferroptosis, an iron-dependent form of regulated cell death, as a key contributor to the pathogenesis of sepsis-induced intestinal injury.[1] Acyl-CoA synthetase long-chain family member 4 (ACSL4) has emerged as a crucial regulator of ferroptosis, making it a promising therapeutic target.[1]

A recent study has demonstrated that Parishin, a natural compound, can ameliorate sepsis-induced intestinal injury by downregulating ACSL4 expression.[1][2] This action, in turn, inhibits the phosphorylation of Smad3 (p-Smad3) and subsequently upregulates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis.[1] This guide delves into the experimental validation of this pathway and compares Parishin's efficacy with other compounds investigated for the treatment of sepsis-induced intestinal injury.

The ACSL4/p-Smad3/PGC-1α Signaling Pathway in Sepsis-Induced Intestinal Injury

The signaling cascade initiated by sepsis in intestinal cells involves the upregulation of ACSL4, which promotes ferroptosis and subsequent tissue damage. Increased ACSL4 expression leads to the phosphorylation of Smad3. Phosphorylated Smad3 acts as a transcriptional repressor of PGC-1α. The downregulation of PGC-1α impairs mitochondrial function, further exacerbating cellular damage. Parishin intervenes in this pathway by directly inhibiting ACSL4, thereby reversing the downstream effects and protecting the intestinal tissue.

ACSL4_pSmad3_PGC1a_Pathway cluster_sepsis Sepsis cluster_parishin Parishin cluster_pathway Signaling Cascade Sepsis Sepsis ACSL4 ACSL4 Sepsis->ACSL4 Parishin Parishin Parishin->ACSL4 pSmad3 p-Smad3 ACSL4->pSmad3 Upregulates Ferroptosis Ferroptosis & Intestinal Injury ACSL4->Ferroptosis PGC1a PGC-1α pSmad3->PGC1a Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction PGC1a->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Ferroptosis CLP_Workflow Start Anesthetize Mouse Laparotomy Midline Laparotomy Start->Laparotomy Cecum_Isolation Isolate Cecum Laparotomy->Cecum_Isolation Ligation Ligate Cecum below Ileocecal Valve Cecum_Isolation->Ligation Puncture Puncture Cecum with Needle (e.g., 22-gauge) Ligation->Puncture Fecal_Extrusion Gently Squeeze to Extrude Feces Puncture->Fecal_Extrusion Cecum_Reposition Reposition Cecum Fecal_Extrusion->Cecum_Reposition Suture Suture Abdominal Wall Cecum_Reposition->Suture Fluid_Resuscitation Subcutaneous Fluid Resuscitation Suture->Fluid_Resuscitation End Post-operative Monitoring Fluid_Resuscitation->End

References

A comparative review of the therapeutic potential of different Parishin compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Parishin compounds, a class of polyphenolic glucosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of three key parishin compounds: Parishin A, Parishin B, and Parishin C. Due to a lack of available research data, Parishin E is not included in this comparative review. The information presented herein is based on available preclinical data and aims to facilitate further research and drug development efforts.

Comparative Analysis of Therapeutic Potential

The therapeutic effects of Parishin A, B, and C span across neuroprotection, anti-inflammatory, antioxidant, and anti-cancer activities. A summary of their quantitative data is presented in Table 1, followed by detailed experimental protocols and the signaling pathways involved.

Data Presentation

Table 1: Comparative Quantitative Data for Parishin A, B, and C

CompoundTherapeutic AreaModel SystemKey FindingsIC50 / Effective DoseReference
Parishin A AnticancerOral Squamous Carcinoma Cells (YD-10B, Ca9-22)Inhibited cell viability, colony formation, migration, and invasion.Significant reduction in viability at 20, 40, 60, and 80 μM[1]
NeuroprotectionRat Migraine ModelCo-administered with isorhynchophylline; pharmacokinetic and lipidomic analysis performed.Not Applicable
Parishin B AnticancerBreast Cancer Cells (MDA-MB-231)Inhibited proliferation and migration of breast cancer cells.Data not available in abstract[2]
Parishin C NeuroprotectionRat Model of Middle Cerebral Artery Occlusion (MCAO)Reduced neurological deficit, brain water content, and infarct volume.25, 50, 100 mg/kg/day (i.p.)[3]
Anti-inflammatory & AntioxidantHT22 Hippocampal Neurons & BV2 MicrogliaAttenuated oxidative stress and inflammation.Data not available in abstract

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols cited in the studies of Parishin A, B, and C.

Parishin A: Anticancer Activity in Oral Squamous Cell Carcinoma
  • Cell Lines and Culture: Human oral squamous cell carcinoma (OSCC) lines, YD-10B and Ca9-22, were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified chamber with 5% CO2 at 37°C.

  • Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with varying concentrations of Parishin A (0, 10, 20, 40, 60, and 80 μM) for different time points (0, 24, 48, 72, and 96 h).

  • Colony Formation Assay: The ability of single cells to grow into colonies was evaluated in agarose gel.

  • Migration and Invasion Assays: Wound healing and Matrigel invasion assays were used to assess the migratory and invasive capabilities of the cancer cells.

  • Western Blotting: Protein expression levels of key molecules in the PI3K/AKT/mTOR signaling pathway and epithelial-mesenchymal transition (EMT) markers were examined.

Parishin B: Anti-Breast Cancer Activity
  • Cell Lines: The study utilized breast cancer cell lines, including MDA-MB-231.

  • High-Throughput Molecular Docking, CETSA, and CO-IP Assay: These methods were employed to screen for and confirm the interaction between Parishin B and its target protein, TRIB3.

  • Cytotoxicity and Proliferation Assays: CCK-8 assay, flow cytometry, and plate colony formation assays were used to assess the effect of Parishin B on breast cancer cell proliferation.

  • Transwell Assay: This assay was used to evaluate the migratory ability of the breast cancer cells.

  • In Vivo Lung Metastasis Model: The effect of Parishin B on breast cancer lung metastasis was evaluated in an in vivo mouse model.

Parishin C: Neuroprotective Effects in a Cerebral Ischemia Model
  • Animal Model: Male Wistar rats were subjected to 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.

  • Drug Administration: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, intraperitoneally) for 21 days before MCAO.

  • Neurological Deficit Scoring: Neurological function was assessed using a scoring system.

  • Brain Water Content and Infarct Volume: These were measured to determine the extent of brain injury.

  • Histopathology: Brain tissue was examined for pathological changes.

  • Oxidative Stress and Inflammation Markers: Levels of oxidative stress markers (e.g., SOD, MDA) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the brain tissue were evaluated using corresponding assay kits.

  • RT-qPCR: The expression of antioxidant and pro-inflammatory genes was measured.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by Parishin compounds is essential for targeted drug development. The following diagrams illustrate the known signaling pathways for Parishin A, B, and C.

Parishin A: Inhibition of the PI3K/Akt/mTOR Pathway in Oral Cancer

Parishin A has been shown to exert its anti-cancer effects in oral squamous cell carcinoma by inhibiting the PI3K/Akt/mTOR signaling pathway[1][4]. This pathway is crucial for cell proliferation, survival, and growth.

ParishinA_Pathway ParishinA Parishin A PI3K PI3K ParishinA->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ParishinB_Pathway ParishinB Parishin B TRIB3 TRIB3 ParishinB->TRIB3 inhibits interaction with AKT1 AKT1 AKT1 TRIB3->AKT1 interaction Proliferation Cell Proliferation & Metastasis AKT1->Proliferation ParishinC_Pathway ParishinC Parishin C Keap1 Keap1 ParishinC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds AntioxidantGenes Antioxidant & Anti-inflammatory Gene Expression ARE->AntioxidantGenes activates

References

A Comparative Guide to Analytical Methods for Parishin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Parishin, a key bioactive compound with neuroprotective and antidepressant properties, is critical. This guide provides a comprehensive cross-validation of the two most common analytical methods employed for Parishin quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This comparison is based on a synthesis of performance data from various studies on Parishin and structurally related phenolic compounds.

Quantitative Performance Comparison

The selection of an analytical method hinges on a variety of performance parameters. The following table summarizes the key validation data for HPLC-DAD and UPLC-MS/MS in the context of quantifying compounds similar to Parishin.

Performance ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **> 0.995[1]> 0.996[2]
Limit of Detection (LOD) 0.006 - 0.046 µg/mL[1][3]0.02 - 18.2 ng/mL[4]
Limit of Quantification (LOQ) 0.020 - 0.14 µg/mL[1][3]0.007 ng/mL and higher[5]
Precision (RSD%) < 2.3%[1]< 8.6%[6]
Accuracy (Recovery %) 97.3% - 106.4%[1]88.6% - 107.4%[2]
Analysis Time Longer (minutes)[7]Shorter (< 15 minutes)[7]
Selectivity ModerateHigh
Sensitivity GoodExcellent[8]
Cost LowerHigher

Note: The values presented are indicative and can vary based on the specific Parishin analogue, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the quantification of Parishin using HPLC-DAD and UPLC-MS/MS.

HPLC-DAD Method
  • Sample Preparation:

    • Extraction of Parishin from the sample matrix (e.g., plant material, plasma) using a suitable solvent such as methanol or ethyl acetate.

    • Filtration of the extract through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm).[9]

    • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[1][3]

    • Flow Rate: Approximately 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[1]

    • Injection Volume: Typically 10-20 µL.[9]

  • Detection:

    • Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of Parishin (e.g., around 280 nm).[1]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area against the concentration of Parishin standards. The concentration of Parishin in the samples is then determined from this curve.[1]

UPLC-MS/MS Method
  • Sample Preparation:

    • Similar to the HPLC method, involving solvent extraction and filtration. Protein precipitation may be required for biological samples.[10]

  • Chromatographic Conditions:

    • Column: UPLC C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile) phases is used.[2]

    • Flow Rate: Typically lower than HPLC, around 0.4 mL/min.[2]

    • Column Temperature: Controlled, for example, at 35°C.[2]

    • Injection Volume: Smaller injection volumes, often around 1 µL, are used.[2]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Parishin and an internal standard.

  • Quantification:

    • Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.

Visualizing the Processes

To better understand the workflows and the biological context of Parishin, the following diagrams have been generated.

Analytical Workflow for Parishin Quantification cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection cluster_DataAnalysis Data Analysis Sample Sample (e.g., Plant material, Plasma) Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC UPLC UPLC System Filtration->UPLC DAD Diode-Array Detector HPLC->DAD MSMS Tandem Mass Spectrometer UPLC->MSMS Quantification Quantification DAD->Quantification MSMS->Quantification Parishin_Nrf2_Pathway cluster_stress Oxidative Stress cluster_parishin Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Parishin Parishin Parishin->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS reduces Parishin_NLRP3_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_parishin Intervention cluster_inflammasome NLRP3 Inflammasome Activation cluster_cytokines Inflammatory Cytokine Release Stimuli e.g., LPS, ATP NLRP3 NLRP3 Stimuli->NLRP3 activates Parishin Parishin Parishin->NLRP3 inhibits Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Inflammasome->Casp1 activates IL1b IL-1β Pro_IL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

References

A Guide to Comparative Bioavailability of Different Parishin K Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parishin K, a phenolic glucoside, is a subject of growing interest in pharmacological research. As with many natural compounds, its therapeutic efficacy is closely linked to its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action. The formulation of a drug plays a critical role in its bioavailability. While direct comparative studies on different formulations of this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for designing, conducting, and evaluating such studies. The methodologies and data presentation formats outlined here are based on established practices in pharmaceutical sciences and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Experimental Protocols for a Comparative Bioavailability Study

A well-designed comparative bioavailability study is essential to determine the pharmacokinetic profiles of different drug formulations. The following protocols are standard in the field and can be adapted for this compound.

1. Study Design

A randomized, crossover study design is typically employed for comparative bioavailability studies.[1] In this design, each subject serves as their own control, receiving each of the different formulations in a sequential manner with a washout period in between. This approach minimizes inter-subject variability.[1]

2. Subject Selection

Healthy adult volunteers, typically between the ages of 18 and 55, are recruited for these studies.[1] A thorough physical examination and laboratory tests are conducted to ensure the subjects are in good health. Exclusion criteria would include a history of gastrointestinal, hepatic, or renal disease, and the use of any medication that could interfere with the pharmacokinetics of this compound.

3. Drug Administration and Dosage

A single, fixed dose of each this compound formulation would be administered to the subjects after an overnight fast. The formulations to be compared could include a standard powder, a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS), and a nanoparticle formulation.

4. Blood Sampling

Blood samples are collected at predetermined time intervals to characterize the plasma concentration-time profile of this compound. A typical sampling schedule would be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.

5. Bioanalytical Method

The concentration of this compound in the plasma samples would be determined using a validated high-performance liquid chromatography (HPLC) method. This method ensures sensitivity, specificity, and reproducibility in quantifying the drug.

6. Pharmacokinetic Analysis

The following key pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.[2][3]

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[2][3]

  • AUC (Area Under the Curve): Represents the total exposure to the drug over time.[2] It is a measure of the extent of drug absorption.

These parameters are crucial for comparing the rate and extent of absorption of the different formulations.[4][5]

Data Presentation

The quantitative data from a comparative bioavailability study should be summarized in a clear and structured table to facilitate easy comparison. Below is a template table with hypothetical data for three different this compound formulations.

Pharmacokinetic ParameterFormulation A (Standard Powder)Formulation B (Liposomal)Formulation C (Nanoparticles)
Cmax (ng/mL) 150 ± 35280 ± 50450 ± 65
Tmax (hr) 2.5 ± 0.81.5 ± 0.51.0 ± 0.3
AUC₀-₂₄ (ng·hr/mL) 980 ± 1201850 ± 2102900 ± 300
Relative Bioavailability (%) 100 (Reference)189296

Data are presented as mean ± standard deviation. Relative bioavailability is calculated with the standard powder as the reference formulation.

Visualizations

Experimental Workflow for Comparative Bioavailability Study

The following diagram illustrates the typical workflow for a comparative bioavailability study of different this compound formulations.

G Experimental Workflow for Comparative Bioavailability Study of this compound Formulations cluster_preclinical Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Formulation_Development Formulation Development (e.g., Standard, Liposomal, Nanoparticle) Protocol_Design Study Protocol Design (Crossover Design) Formulation_Development->Protocol_Design Ethics_Approval Institutional Review Board (IRB) Approval Protocol_Design->Ethics_Approval Volunteer_Recruitment Healthy Volunteer Recruitment & Screening Ethics_Approval->Volunteer_Recruitment Dosing_Period1 Period 1: Randomized Dosing Volunteer_Recruitment->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Crossover Dosing Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis for This compound Quantification Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison of Formulations PK_Analysis->Statistical_Analysis Report_Generation Final Study Report Statistical_Analysis->Report_Generation G Key Factors Influencing Oral Bioavailability of this compound cluster_outcome Systemic Circulation Particle_Size Particle Size GI_Tract Gastrointestinal Tract Particle_Size->GI_Tract Solubility Solubility Enhancement (e.g., lipids, nanoparticles) Solubility->GI_Tract Excipients Excipients Excipients->GI_Tract Permeability Membrane Permeability GI_Tract->Permeability Gut_Wall Gut Wall Metabolism Permeability->Gut_Wall Efflux_Pumps Efflux Pumps (e.g., P-gp) Efflux_Pumps->Permeability Liver Hepatic Metabolism Gut_Wall->Liver Portal Vein Bioavailability Bioavailable this compound Liver->Bioavailability

References

A Head-to-Head Preclinical Comparison: Parishin K and Gastrodin in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, both Parishin K and Gastrodin, natural phenolic glucosides derived from the orchid Gastrodia elata, have garnered significant attention. This guide offers a comprehensive head-to-head comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this analysis synthesizes existing data to provide an objective overview of their respective neuroprotective, anti-inflammatory, and antioxidant properties.

Summary of Preclinical Efficacy

The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative look at the efficacy of Parishin derivatives (as a proxy for this compound) and Gastrodin in models of neurological disorders.

Table 1: Neuroprotective Effects in Ischemic Stroke Models

CompoundAnimal ModelDosageKey FindingsReference
Parishin C Rat (MCAO)25, 50, 100 mg/kg/day, i.p. for 21 daysDose-dependently decreased neurological deficit scores and reduced brain water content.[1]
Gastrodin Rat (tMCAO)40 mg/kg, i.p.Reduced mean infarct volume to 30.1 ± 5.9% of the MCAO control.[2]
Gastrodin Mice (pMCAO)Not specifiedSignificantly improved neural function, reduced infarct volume and apoptosis.[3]

Table 2: Effects on Alzheimer's Disease Models

CompoundModelDosageKey FindingsReference
Parishin A N2AAPP cells & WT mice (Aβ injection)40µM (in vitro)Significantly decreased PS1 expression. Improved learning and memory in mice.[2]
Gastrodin Tg2576 miceNot specifiedReduced neuroinflammation and Aβ deposition, improving memory function.[1]
Gastrodin APP/PS1 miceNot specifiedReduced Aβ40 and Aβ42 accumulation and enhanced P-gp expression in a dose-dependent manner.[4]

Table 3: Efficacy in Parkinson's Disease Models

CompoundModelDosageKey FindingsReference
Gastrodin MPTP mouse modelNot specifiedAmeliorated bradykinesia and motor impairment; prevented dopamine depletion.[5][6]
Gastrodin SH-SY5Y cells (MPP+) & MPTP mouse modelDose-dependentProtected dopaminergic neurons, regulated Bax/Bcl-2, and caspase-3.[5][6]

Table 4: Antioxidant and Anti-inflammatory Effects

CompoundModelKey FindingsReference
Parishin C Rat (MCAO)Suppressed oxidative stress and the release of pro-inflammatory factors (TNF-α, IL-6, IL-1β).[1]
Parishin C HT22 and BV2 cells (LPS-stimulated)Inhibited ROS and peroxide levels; increased antioxidant factors via the Nrf2 signaling pathway.[7]
Gastrodin Various neurological disorder modelsExerts antioxidant effects by activating Nrf2 and anti-inflammatory effects by inhibiting microglia and astrocyte activation and downregulating pro-inflammatory cytokines.[8][9]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

This model is a standard method to mimic focal cerebral ischemia.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane or chloral hydrate).

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament suture (tip coated with poly-L-lysine) into the ICA via the ECA stump.

    • Advance the filament to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

  • Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and assessment of brain water content.[1][2][3]

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

This neurotoxin-induced model replicates the loss of dopaminergic neurons seen in Parkinson's disease.

  • Animal Model: C57BL/6 mice are typically used due to their sensitivity to MPTP.

  • Procedure:

    • Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal (i.p.) injection.

    • Injections are typically given multiple times over a period (e.g., once daily for 5 consecutive days).

  • Outcome Measures: Behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and bradykinesia. Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss. Measurement of dopamine and its metabolites in the striatum using HPLC.[5][6]

In Vitro Oxidative Stress and Neuroinflammation Models

  • Cell Lines: SH-SY5Y human neuroblastoma cells, HT22 mouse hippocampal neurons, and BV2 mouse microglial cells are commonly used.

  • Induction of Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

  • Induction of Inflammation: Microglial cells (BV2) are stimulated with lipopolysaccharide (LPS).

  • Outcome Measures: Cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS) production, quantification of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR, and Western blot analysis of key signaling proteins.[5][7]

Signaling Pathways and Mechanisms of Action

dot

G cluster_gastrodin Gastrodin's Neuroprotective Mechanisms Gastrodin Gastrodin Nrf2 Nrf2 Activation Gastrodin->Nrf2 Microglia_Astrocyte Microglia/Astrocyte Activation Gastrodin->Microglia_Astrocyte Inhibits Apoptosis_Inhibition ↓ Apoptosis Gastrodin->Apoptosis_Inhibition Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, HO-1) Nrf2->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Astrocyte->Pro_inflammatory_Cytokines Neuroinflammation ↓ Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection Apoptosis_Inhibition->Neuroprotection

Caption: Gastrodin's multifaceted neuroprotective effects.

dot

G cluster_parishin Parishin C's Protective Mechanisms Parishin_C Parishin_C Nrf2_Pathway Nrf2 Signaling Pathway Parishin_C->Nrf2_Pathway Activates Inflammatory_Response ↓ Inflammatory Response (TNF-α, IL-6, IL-1β) Parishin_C->Inflammatory_Response Inhibits Antioxidant_Factors ↑ Antioxidant Factors Nrf2_Pathway->Antioxidant_Factors ROS_Peroxides ↓ ROS & Peroxides Antioxidant_Factors->ROS_Peroxides Oxidative_Stress_Mitigation Oxidative Stress Mitigation ROS_Peroxides->Oxidative_Stress_Mitigation Neuroprotection_Parishin Neuroprotection Oxidative_Stress_Mitigation->Neuroprotection_Parishin Inflammatory_Response->Neuroprotection_Parishin

Caption: Parishin C's antioxidant and anti-inflammatory pathways.

dot

G cluster_workflow Preclinical Ischemic Stroke Experimental Workflow Animal_Model Rodent Model (Rat or Mouse) MCAO MCAO Surgery (Transient or Permanent) Animal_Model->MCAO Treatment Drug Administration (Parishin/Gastrodin or Vehicle) MCAO->Treatment Behavioral Neurological Deficit Scoring Treatment->Behavioral Histological Infarct Volume Measurement (TTC Staining) Treatment->Histological Biochemical Biochemical Assays (Oxidative Stress & Inflammation Markers) Treatment->Biochemical Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow for preclinical stroke model experiments.

Conclusion

Both Gastrodin and Parishin derivatives (A and C) demonstrate significant neuroprotective potential in preclinical models of major neurological disorders. Gastrodin has been more extensively studied, with a well-documented multi-target mechanism involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. Parishin C also exhibits potent antioxidant and anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway. Parishin A shows promise in Alzheimer's models by modulating autophagy.

While the lack of specific data on this compound prevents a direct comparison, the available evidence on its chemical relatives suggests that the Parishin family of compounds holds considerable therapeutic promise. Further head-to-head comparative studies are warranted to delineate the specific advantages and mechanisms of each compound, which will be crucial for guiding future drug development efforts in the field of neuroprotection.

References

Safety Operating Guide

Navigating Chemical Disposal: Procedures for "Parishin" Compounds and General Laboratory Guidance

Author: BenchChem Technical Support Team. Date: November 2025

A specific Safety Data Sheet (SDS) or disposal protocol for a compound explicitly named "Parishin K" could not be located in the available resources. It is possible that "this compound" is a typographical error or a less common nomenclature. However, detailed information was found for the closely related compound "Parishin C" and for "Premium Paraffin," which bears a phonetic resemblance. This guide provides the essential safety and disposal information for these substances and offers a general framework for the proper disposal of laboratory chemicals, aimed at researchers, scientists, and drug development professionals.

For any chemical, the primary source of safety and disposal information is its Safety Data Sheet (SDS). Laboratories are required to maintain an SDS for every chemical they use. In the absence of an SDS for "this compound," it is crucial to treat it as a hazardous substance and follow stringent safety protocols.

Disposal and Safety Information for Related Compounds

Below are the summarized safety and disposal data for Parishin C and Premium Paraffin. This information should be used as a reference and not as a direct substitute for an SDS specific to the chemical .

Table 1: Quantitative Data for Parishin C

ParameterValueReference
CAS Number174972-80-6[1]
Molecular FormulaC32H40O19[1]
Molecular Weight728.65 g/mol [1]
GHS ClassificationAcute toxicity, oral (Category 4)[1]
Hazard StatementH302: Harmful if swallowed[1]

Table 2: Quantitative Data for Premium Paraffin

ParameterValueReference
Hazard StatementsH226, H304, H315, H411[2]
Signal WordDanger[2]
CompositionKerosine (petroleum), sweetened (60-95%)[2]
Aromatic hydrocarbons (10-30%)[2]

General Chemical Disposal Workflow

The following diagram outlines a general, step-by-step procedure for the safe disposal of laboratory chemicals. This workflow should be adapted to comply with the specific regulations of your institution and region.

A Identify the Chemical Waste B Consult Safety Data Sheet (SDS) A->B Determine Hazards C Segregate Incompatible Wastes B->C Check Reactivity D Select Appropriate Waste Container C->D Prevent Reactions E Properly Label the Container D->E Ensure Clear Identification F Store in a Designated Area E->F Safe Temporary Storage G Arrange for Licensed Disposal F->G Final Disposal

General Chemical Waste Disposal Workflow

Detailed Disposal Procedures

In the absence of specific instructions for "this compound," the following general protocols, derived from hazardous waste disposal guidelines, should be followed.

1. Identification and Labeling:

  • Assume the unknown "this compound" is hazardous.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[3] Do not use abbreviations.[3]

  • The label should also include the date of accumulation and the primary hazards (e.g., flammable, corrosive, toxic).

2. Segregation and Storage:

  • Segregate chemical waste based on compatibility to prevent dangerous reactions.[3][4] For instance, store flammable liquids separately from oxidizers.

  • Waste containers must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[3]

  • Store waste in a designated, well-ventilated secondary containment area.[3]

3. Container Selection:

  • Use containers that are compatible with the chemical waste they hold.[3] For example, do not store corrosive materials in metal cans.

  • Ensure the container is robust and leak-proof.

4. Disposal of Empty Containers:

  • Empty chemical containers should be triple-rinsed with an appropriate solvent.[3]

  • The rinsate from a container that held a toxic chemical must be collected and treated as hazardous waste.[3]

  • After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[3] Deface the original label before disposal.[4]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

  • Never dispose of hazardous chemicals down the drain.[3]

Experimental Protocols for Safe Handling

While no specific experimental protocols for "this compound" were found, general safe handling procedures for laboratory chemicals are well-established.

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5] For volatile substances, work in a chemical fume hood.

Engineering Controls:

  • Use adequate ventilation, such as a chemical fume hood, especially when working with volatile or powdered chemicals.[5]

Safe Handling Practices:

  • Avoid direct contact with chemicals.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling any chemical.[5]

  • Transport chemicals in secondary containers to prevent spills.[6]

By adhering to these general guidelines and treating any unknown substance with caution, laboratories can ensure a safe environment for their personnel and remain in compliance with regulatory standards. For definitive guidance, obtaining the correct Safety Data Sheet for the specific chemical being used is paramount.

References

Essential Safety and Handling Guide for Potassium Permanganate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling potassium permanganate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Potassium permanganate is a strong oxidizing agent and can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1][2] It is harmful if swallowed and suspected of damaging the unborn child.[2][3] Due to its reactivity, it may intensify fires and can ignite combustible materials.[1][4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling potassium permanganate to prevent exposure.[5] The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or rubber gloves are recommended to prevent skin contact.[6][7] Inspect gloves for any signs of degradation or punctures before use.
Eyes Safety goggles and face shieldChemical splash goggles are required to protect against splashes.[1][6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1]
Body Lab coat or chemical-resistant apronA lab coat or apron should be worn to protect against contamination of personal clothing.[5][6]
Respiratory NIOSH-approved respiratorA respirator is necessary when dust is generated or when working in poorly ventilated areas.[1][8] The specific type of respirator will depend on the potential exposure levels.

Operational Plan: Handling and Storage

Handling:

  • Always handle potassium permanganate in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid generating dust.[5][9]

  • Do not breathe in dust or fumes.[2][4]

  • Wash hands thoroughly after handling.[2][9]

  • Do not eat, drink, or smoke in areas where potassium permanganate is handled or stored.[1][9]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][10]

  • Keep containers tightly closed.[3][4]

  • Store away from incompatible materials such as combustible materials, reducing agents, strong acids, and organic materials.[4][5][9]

  • Containers should be clearly labeled with hazard warnings.[5]

Disposal Plan

Proper disposal of potassium permanganate and contaminated materials is crucial to prevent environmental harm.

Waste Collection:

  • Collect waste potassium permanganate and any contaminated materials in a designated, labeled, and sealed container.

  • Never return spilled or unused material to the original container.[10]

Disposal Procedure:

  • Spills: In case of a spill, evacuate the area.[1] Cover the spill with a non-combustible absorbent material like dry lime, sand, or soda ash.[1] Place the collected material into a covered container for disposal.[1]

  • Unused Product: Unused potassium permanganate should be disposed of as hazardous waste.[1]

  • Aqueous Solutions: For small quantities of dilute solutions, it may be permissible to flush them down the drain with a large amount of water, but always check with local regulations first.[11] For larger quantities or more concentrated solutions, they should be treated as hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Always follow all federal, state, and local regulations for hazardous waste disposal.[10]

Experimental Protocol: Redox Titration with Potassium Permanganate

This protocol outlines the standardization of a potassium permanganate solution using sodium oxalate, a common redox titration experiment.

Materials:

  • Potassium permanganate (KMnO₄) solution of unknown concentration

  • Standard sodium oxalate (Na₂C₂O₄) solution of known concentration

  • Sulfuric acid (H₂SO₄), 6 M

  • Distilled water

  • Buret, pipette, Erlenmeyer flasks, and a hot plate

Procedure:

  • Rinse a clean buret with a small amount of the potassium permanganate solution and then fill the buret with the solution. Record the initial volume.

  • Pipette a known volume of the standard sodium oxalate solution into an Erlenmeyer flask.

  • Add approximately 20 mL of 6 M sulfuric acid to the flask to create an acidic environment.[12]

  • Gently heat the oxalic acid solution to about 85°C. Do not boil.[12]

  • Titrate the hot oxalic acid solution with the potassium permanganate solution. Add the permanganate solution drop by drop, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts.

  • The endpoint is reached when a faint, persistent pink color remains for about 30 seconds after swirling. This indicates that all the oxalate has reacted.[12]

  • Record the final volume of the potassium permanganate solution.

  • Repeat the titration at least two more times to ensure accuracy.

  • Calculate the concentration of the potassium permanganate solution using the stoichiometry of the balanced redox reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Signaling Pathway

Manganese (Mn), the metallic component of potassium permanganate, can induce neurotoxicity by affecting various signaling pathways. The following diagram illustrates a simplified representation of some of the signaling pathways involved in manganese-induced cellular responses.[13][14][15]

ManganeseSignaling Mn Manganese (Mn) IGFR Insulin/IGF Receptors Mn->IGFR activates PI3K_Akt PI3K/Akt Pathway IGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway IGFR->Ras_MAPK mTOR mTOR PI3K_Akt->mTOR Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits CREB CREB Ras_MAPK->CREB activates Autophagy Autophagy mTOR->Autophagy regulates BDNF BDNF CREB->BDNF increases BDNF->Apoptosis inhibits

Caption: Simplified signaling pathways affected by manganese.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.